Floctafenine

Catalog No.
S528077
CAS No.
23779-99-9
M.F
C20H17F3N2O4
M. Wt
406.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Floctafenine

CAS Number

23779-99-9

Product Name

Floctafenine

IUPAC Name

2,3-dihydroxypropyl 2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoate

Molecular Formula

C20H17F3N2O4

Molecular Weight

406.4 g/mol

InChI

InChI=1S/C20H17F3N2O4/c21-20(22,23)15-6-3-5-13-17(8-9-24-18(13)15)25-16-7-2-1-4-14(16)19(28)29-11-12(27)10-26/h1-9,12,26-27H,10-11H2,(H,24,25)

InChI Key

APQPGQGAWABJLN-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Duralgin, floctafenin, floctafenine, Idalon, Idarac, Novodolan, R 4318, RU 15750

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC=C(C3=NC=C2)C(F)(F)F

The exact mass of the compound Floctafenine is 406.114 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - ortho-Aminobenzoates - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Floctafenine pharmacokinetics and metabolism pathway

Author: Smolecule Technical Support Team. Date: February 2026

Floctafenine: Quantitative Data Summary

The table below summarizes the available quantitative data for this compound (FLF) and its main metabolite, Floctafenic Acid (FLA), from a micellar liquid chromatography (MLC) analysis method [1].

Parameter This compound (FLF) Floctafenic Acid (FLA)
Linear Range 0.5 - 25.0 µg/mL 0.4 - 10.0 µg/mL
LOD (Limit of Detection) 0.16 µg/mL 0.12 µg/mL
Analytical Recovery (in tablets) 98.87% ± 1.37% Not Applicable
Analytical Recovery (in human plasma) Not Detailed 110.50% ± 6.5%

Experimental Protocol: Simultaneous Determination of FLF and FLA

Here is the detailed methodology for the stability-indicating MLC method used for the simultaneous determination of this compound and its hydrolytic degradation product/metabolite [1].

  • Chromatographic Conditions:

    • Column: CLC Shim-Pack octyl silane (C8) column (150 x 4.6 mm id, 5 µm particle size).
    • Mobile Phase: Micellar solution consisting of 0.15 M sodium dodecyl sulfate (SDS), 10% n-propanol, and 0.3% triethylamine in 0.02 M orthophosphoric acid, with the pH adjusted to 3.0.
    • Flow Rate: 1.0 mL/min.
    • Detection: UV detection at a wavelength of 360 nm.
    • Injection Volume: 20 µL.
  • Sample Preparation:

    • Tablets: The method was applied to commercial dispersible tablets and laboratory-prepared tablets containing FLF with thiocolchicoside.
    • Human Plasma: The method allowed for the direct determination of FLA in human plasma without prior extraction steps. 50 µL of plasma was spiked with an internal standard, treated with acetonitrile to precipitate proteins, vortexed, and centrifuged. The supernatant was then injected into the system.
  • Validation and Application:

    • The method was validated for linearity, precision, accuracy, and specificity.
    • It was used to study the degradation behavior of FLF under various stress conditions as per ICH guidelines, including alkaline, acidic, oxidative, thermal, and photolytic degradation.
    • The method proved specific for analyzing FLF in the presence of its co-formulated drug, thiocolchicoside.

Metabolic Pathway Visualization

The study confirms that this compound is subject to hydrolytic degradation, forming Floctafenic Acid (FLA), which is also its main metabolite [1]. The diagram below illustrates this primary metabolic pathway.

G This compound This compound Floctafenic_Acid Floctafenic_Acid This compound->Floctafenic_Acid Hydrolysis

References

Floctafenine synthesis route and degradation products

Author: Smolecule Technical Support Team. Date: February 2026

Floctafenine Synthesis Route

The synthesis of this compound is a multi-step process beginning with ortho-trifluoromethyl aniline [1]. The key steps, intermediates, and conditions are summarized in the table and diagram below.

Step Key Reactant/Intermediate Process / Reaction Outcome / Intermediate
1 ortho-trifluoromethyl aniline (1) Conversion to a quinolol [1]. Preparation for cyclization.
2 --- Condensation with ethoxy methylene malonic diethyl ester (EMME) and thermal cyclization [1]. Formation of quinoline intermediate (2).
3 Intermediate (2) Saponification, decarboxylation, and reaction with phosphorus oxychloride [1]. Conversion to 4-chloroquinoline (3).
4 4-chloroquinoline (3) + Methyl anthranilate (4) Displacement of chlorine [1]. Coupled intermediate (5).
5 Coupled intermediate (5) + Glycerol Ester interchange reaction [1]. Final product: this compound (6).

G Start ortho-trifluoromethyl aniline (1) Int1 Quinolol Start->Int1 Int2 Quinoline intermediate (2) Int1->Int2 Condensation with EMME & Thermal Cyclization Int3 4-Chloroquinoline (3) Int2->Int3 1. Saponification 2. Decarboxylation 3. Reaction with POCL₃ Int4 Coupled intermediate (5) Int3->Int4 Displacement with Methyl Anthranilate End This compound (6) Int4->End Ester Interchange with Glycerol EMME EMME EMME->Int2 POCL3 POCL₃ POCL3->Int3 MethylAnth Methyl Anthranilate (4) MethylAnth->Int4 Glycerol Glycerol Glycerol->End

Synthesis workflow of this compound from ortho-trifluoromethyl aniline [1].

Degradation Products and Analysis

The primary degradation product of this compound is Floctafenic Acid (FLA), formed via hydrolytic degradation of the ester bond [2]. This product is also the main metabolite of this compound in vivo [2].

A validated Micellar Liquid Chromatography (MLC) method can simultaneously determine this compound and Floctafenic Acid for stability studies and plasma analysis [2]. The key parameters of this method are detailed below.

Parameter Specification / Value
Analytical Method Micellar Liquid Chromatography (MLC)
Column CLC Shim-Pack C8 (150 x 4.6 mm id, 5 µm)
Mobile Phase 0.15 M Sodium Dodecyl Sulfate, 10% n-propanol, 0.3% triethylamine in 0.02 M orthophosphoric acid (pH 3.0)
Flow Rate 1.0 mL/min
Detection UV at 360 nm
Linear Range (FLF) 0.5 - 25.0 µg/mL
Linear Range (FLA) 0.4 - 10.0 µg/mL
LOD (FLF) 0.16 µg/mL
LOD (FLA) 0.12 µg/mL

Degradation Behavior Under ICH-Stress Conditions: Forced degradation studies under conditions recommended by the International Conference on Harmonization (ICH) demonstrate that this compound is particularly susceptible to alkaline hydrolysis [2]. The method is stability-indicating and can directly determine the main metabolite (FLA) in human plasma without prior extraction, with a mean recovery of 110.50 ± 6.5% [2].

Additional Technical Data

For a comprehensive overview, the following table summarizes key chemical, pharmacological, and toxicological data for this compound.

Property / Aspect Description / Value
Chemical Formula C₂₀H₁₇F₃N₂O₄ [1] [3] [4]
Molecular Weight 406.36 g/mol [1] [3] [4]
Melting Point 179-180°C [3] [4]
Mechanism of Action Nonsteroidal Anti-inflammatory Drug (NSAID); inhibits COX-1 and COX-2 (slightly more potent towards COX-1) [4] [5]
Primary Use Management of mild to moderate acute pain [3] [6]
Toxicology (Acute, Rat, Oral) LD₅₀ = 535 mg/kg [4]

Pharmacological and Clinical Context:

  • A meta-analysis of controlled clinical trials concluded that this compound provided good to excellent analgesia in 60-70% of patients with acute dental or postoperative pain and was significantly more effective than placebo [6].
  • Due to its relatively weak cyclooxygenase inhibition, this compound has been investigated as a potential alternative for patients with adverse reactions (e.g., urticaria, asthma) to other NSAIDs, with a low cross-reactivity rate of 8.7% in one study [7].

Key Takeaways for Researchers

  • Synthesis: The synthesis is well-established, proceeding through a 4-chloroquinoline intermediate crucial for the final coupling, and is finalized with an ester interchange using glycerol [1].
  • Degradation: The primary degradation product and metabolite is Floctafenic Acid, formed by ester hydrolysis. Stability studies must prioritize alkaline conditions [2].
  • Analysis: The provided MLC method offers a robust, stability-indicating protocol for simultaneous quantification of the drug and its degradant in both pharmaceutical formulations and biological matrices like human plasma [2].

References

Floctafenine analytical standards and characterization data

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical & Characterization Data

The table below summarizes the core identification and characterization data for Floctafenine available from the search results.

Property Specification / Data
CAS Registry Number 23779-99-9 [1] [2] [3]
Molecular Formula C₂₀H₁₇F₃N₂O₄ [1] [3]
Molecular Weight 406.36 g/mol [1] [3]
IUPAC Name 2,3-dihydroxypropyl 2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoate [1]
Melting Point 175-178 °C [1]
Boiling Point 592.1±50.0 °C (Predicted) [1]
Density 1.437±0.1 g/cm³ (Predicted) [1]
Purity 95% (Available as an off-white to pale beige solid) [1]
Solubility Slightly soluble in DMSO and Methanol [1] [3]
Storage Store at -20°C, sealed, away from moisture [1] [3]

Pharmacological Activity & Analytical Methods

Mechanism of Action

This compound is a non-steroidal anti-inflammatory drug (NSAID) that acts as a non-narcotic analgesic. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which leads to a reduction in the synthesis of prostaglandins, mediators of pain and inflammation [4] [3]. Available data suggests it inhibits both COX-1 and COX-2 isoforms in vitro, with slightly higher potency against COX-1 [1] [3]. One study reported IC₅₀ values of 2.33 μM for COX-1 and 3.47 μM for COX-2 in human whole blood assays [3].

The following diagram illustrates the core mechanism of action of NSAIDs like this compound and the primary analytical workflow for its quantification and stability testing.

G CellMembrane Cell Membrane ArachidonicAcid Arachidonic Acid COX1 COX-1 Enzyme ArachidonicAcid->COX1 COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (Pain, Inflammation, Fever) COX1->Prostaglandins COX2->Prostaglandins This compound This compound (NSAID) This compound->COX1 Inhibits This compound->COX2 Inhibits Sample Sample (Tablet/Plasma) Extraction Sample Preparation & Extraction Sample->Extraction MLC Chromatographic Separation Extraction->MLC Detection UV Detection (360 nm) MLC->Detection Result Quantification of This compound & Metabolites Detection->Result

Reported Analytical Methods

Several analytical methods for determining this compound have been reported in the literature, focusing on its stability and analysis in formulations.

  • Stability-Indicating Micellar Liquid Chromatography (MLC)

    • Purpose: Simultaneous determination of this compound (FLF) and its hydrolytic degradation product/main metabolite, Floctafenic Acid (FLA) [1].
    • Conditions:
      • Column: C8 column (150 x 4.6 mm, 5 µm).
      • Mobile Phase: 0.15 M sodium dodecyl sulfate, 10% n-propanol, 0.3% triethylamine in 0.02 M orthophosphoric acid (pH 3.0).
      • Flow Rate: 1.0 mL/min.
      • Detection: UV at 360 nm.
    • Performance: The method was linear for FLF (0.5-25.0 µg/mL) and FLA (0.4-10.0 µg/mL) and successfully applied to commercial tablets and human plasma [1].
  • HPLC for Combined Formulations

    • Purpose: Simultaneous determination of Thiocolchicoside and this compound in combined dosage forms [1].
    • Conditions:
      • Column: C18 column (250 x 4.6 mm, 5 µm).
      • Mobile Phase: Methanol-0.03 M phosphate buffer (70:30, v/v), pH 4.0.
      • Flow Rate: 1 mL/min.
      • Detection: UV at 400 nm.
  • TLC-Densitometry

    • Purpose: Determination of Thiocolchicoside in mixtures with this compound [1].
    • Conditions:
      • Stationary Phase: Silica gel GF₂₅₄ plates.
      • Mobile Phase: Ethyl acetate:methanol:acetic acid (84:13:3, v/v/v).
      • Detection: Densitometry at 375 nm.

Impurities & Metabolites

The main known degradation product and metabolite of this compound is Floctafenic Acid (FLA), which is formed via hydrolysis [1]. Reference standards for this compound and its impurities are available from chemical suppliers like Pharmaffiliates and BOC Sciences [1] [2]. A deuterated standard, This compound-d5 (CAS 1794884-17-5), is also available for use as an internal standard in mass spectrometry [2].

Clinical and Pharmacological Notes

  • Therapeutic Use: this compound is indicated for the short-term treatment of mild to moderate pain [2] [3]. Older studies position it as a valid alternative for patients with adverse reactions to other NSAIDs, with a positive challenge test result in 8.7% of patients with a history of NSAID intolerance [5].
  • Pharmacological Profile: Early animal studies described it as a non-narcotic analgesic with a high therapeutic index and excellent gastrointestinal tolerance in rats [6].

References

Floctafenine safety data sheet toxicity profile

Author: Smolecule Technical Support Team. Date: February 2026

Floctafenine Overview

This compound is a nonsteroidal anti-inflammatory drug (NSAID) used as an analgesic for short-term pain research [1]. Its primary biological activity comes from inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammation and pain signaling [1].

Quantitative Data Summary

The table below summarizes the available quantitative data on this compound's activity and effects:

Parameter Value / Description Context / Assay
Molecular Weight 406.36 g/mol Chemical Formula: C₂₀H₁₇F₃N₂O₄ [1]
CAS Number 23779-99-9 - [1]
IC₅₀ for COX-1 2.33 μM (95%CI) In vitro, heparinized human whole blood [1]
IC₅₀ for COX-2 3.47 μM (95%CI) In vitro, heparinized human whole blood [1]
In Vivo Analgesia 65.98% inhibition of writhing Intraperitoneal injection (50 mg/kg) in rats, 30 min prior to p-benzoquinone [1]
Ulcerogenic Effect None shown p-benzoquinone-induced writhing test in mice [2]

Experimental Data & Proposed Mechanism

This compound inhibits both COX-1 and COX-2 isoforms in vitro, showing a slightly higher potency (about 1.5-fold) for COX-1 inhibition. It does not significantly affect leukotriene B4 (LTB4) generation, even at high concentrations (up to 100 μM) [1].

Based on this mechanism, the following diagram outlines the proposed signaling pathway and experimental findings:

G This compound This compound COX1 COX-1 Enzyme This compound->COX1 Inhibits IC₅₀ = 2.33 µM COX2 COX-2 Enzyme This compound->COX2 Inhibits IC₅₀ = 3.47 µM LTB4_Pathway LTB4 Generation Pathway This compound->LTB4_Pathway No Significant Effect InflammatoryStimulus Inflammatory Stimulus InflammatoryStimulus->COX1 InflammatoryStimulus->COX2 Prostaglandins Prostaglandins (PGE₂, etc.) COX1->Prostaglandins COX2->Prostaglandins PainInflammation Pain & Inflammation Prostaglandins->PainInflammation LTB4 LTB4 LTB4_Pathway->LTB4

Diagram of this compound's mechanism of action, showing COX enzyme inhibition and lack of effect on LTB4 pathway.

Experimental Protocol Summary

The search results provide high-level descriptions of key experiments, but not step-by-step methodologies.

  • *In Vitro* COX Inhibition in Whole Blood [1]: Heparinized human whole blood samples were treated with this compound (0.1-100 µM) in the presence of LPS (which stimulates COX-2). COX-1 and COX-2 activities were measured after 24 hours of incubation.
  • *In Vivo* Analgesia Test (Writhing Response) [1]: A single dose of this compound (50 mg/kg) was administered to rats via intraperitoneal injection, 30 minutes before an injection of p-benzoquinone to induce writhing. The percentage inhibition of writhing episodes was calculated compared to a control group.

Research Context and Derivatives

One study synthesized new derivatives of this compound, screening them for anti-inflammatory and analgesic activity [2]. The study concluded:

  • All tested compounds exhibited anti-inflammatory and analgesic properties.
  • Some derivatives were more potent than the reference drugs, this compound and Indomethacin, in a carrageenan-induced rat's paw edema model [2].

References

High-Performance Liquid Chromatographic Determination of Floctafenine and its Major Metabolite in Plasma: Detailed Application Notes and Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Floctafenine is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic properties that was historically used for the management of acute pain. As an anthranilic acid derivative, this compound undergoes rapid hydrolysis in vivo to form its active metabolite, floctafenic acid, which is primarily responsible for its therapeutic effects. The pharmacokinetic profiling of this compound and its metabolites is essential for understanding drug bioavailability, dose-response relationships, and therapeutic monitoring in clinical practice. This application note describes a robust, sensitive, and validated reversed-phase high-performance liquid chromatography (HPLC) method for the simultaneous determination of this compound and its major metabolite, floctafenic acid, in plasma samples [1].

The developed method offers several advantages for pharmaceutical analysis, including a simple sample preparation approach that utilizes the mobile phase as a protein precipitant, eliminating the need for complex extraction procedures. With a total analysis time of less than 15 minutes and excellent resolution between the analytes and internal standard, this method is well-suited for high-throughput applications in drug development and therapeutic drug monitoring. The method has been comprehensively validated according to accepted guidelines for bioanalytical methods, demonstrating adequate sensitivity, precision, and accuracy across therapeutically relevant concentration ranges [1] [2].

Experimental Section

Materials and Reagents
  • This compound reference standard (purity ≥99%)
  • Floctafenic acid reference standard (purity ≥99%)
  • Diazepam (internal standard, purity ≥99%)
  • HPLC-grade acetonitrile and methanol
  • Sodium acetate (analytical grade)
  • Glacial acetic acid (for pH adjustment)
  • Deionized water (purified through a Milli-Q system or equivalent)
  • Drug-free human plasma (for preparation of calibration standards and quality control samples)
Instrumentation and Chromatographic Conditions

The analysis was performed using a standard HPLC system with the following configuration and parameters [1]:

  • Column: C18 reversed-phase column (250 × 4.6 mm i.d., 5 μm particle size)
  • Mobile phase: 0.05 M sodium acetate:acetonitrile:methanol (200:100:100 v/v/v), adjusted to pH 5 with glacial acetic acid
  • Flow rate: 1.5 mL/min (isocratic elution)
  • Detection: UV detection at 350 nm
  • Injection volume: 20-50 μL
  • Temperature: Ambient (approximately 25°C)
  • Run time: 15 minutes

Table 1: Chromatographic Conditions for this compound Analysis

Parameter Specification
Column Type C18 reversed-phase
Column Dimensions 250 mm × 4.6 mm i.d.
Particle Size 5 μm
Mobile Phase 0.05 M sodium acetate:acetonitrile:methanol (200:100:100 v/v/v)
pH 5.0 (adjusted with acetic acid)
Flow Rate 1.5 mL/min
Detection UV at 350 nm
Injection Volume 20-50 μL
Temperature Ambient
Run Time 15 minutes
Mobile Phase Preparation
  • Sodium acetate solution: Dissolve 4.1 g of sodium acetate in 1000 mL of deionized water to obtain a 0.05 M solution.
  • Mixing: Combine 200 mL of 0.05 M sodium acetate solution, 100 mL of acetonitrile, and 100 mL of methanol in a suitable container.
  • pH adjustment: Adjust the pH to 5.0 using glacial acetic acid with constant stirring.
  • Filtration: Filter the mobile phase through a 0.45 μm membrane filter under vacuum.
  • Degassing: Degas the mobile phase by sonication for 15 minutes or by sparging with helium gas for 10 minutes before use.
Standard Solution Preparation
2.4.1 Stock Solutions
  • This compound stock solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
  • Floctafenic acid stock solution (1 mg/mL): Accurately weigh 10 mg of floctafenic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
  • Diazepam stock solution (1 mg/mL; internal standard): Accurately weigh 10 mg of diazepam into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
2.4.2 Working Solutions
  • Prepare mixed working standards of this compound and floctafenic acid by appropriate dilution of stock solutions with mobile phase.
  • Prepare internal standard working solution (10 μg/mL) by diluting the diazepam stock solution with mobile phase.
  • All solutions should be stored at 4°C when not in use and are stable for at least one month.
Calibration Standards and Quality Control Samples
  • Calibration standards: Prepare nine non-zero calibration standards covering the concentration range of 0.1-10 μg/mL for both this compound and floctafenic acid by spiking appropriate volumes of working solutions into drug-free plasma.
  • Quality control (QC) samples: Prepare at least three levels of QC samples (low, medium, and high) representing the entire calibration range.
Sample Preparation Procedure
  • Transfer 500 μL of plasma sample (calibration standard, QC, or unknown) to a clean glass test tube.
  • Add 50 μL of internal standard working solution (10 μg/mL diazepam).
  • Add 1.0 mL of mobile phase as protein precipitant.
  • Vortex mix vigorously for 60 seconds.
  • Centrifuge at 10,000 × g for 10 minutes at 4°C.
  • Transfer the clear supernatant to an autosampler vial for injection into the HPLC system.

G Start Start Sample Preparation Plasma Transfer 500 µL plasma Start->Plasma IS Add 50 µL internal standard (10 µg/mL diazepam) Plasma->IS Precipitate Add 1.0 mL mobile phase (protein precipitant) IS->Precipitate Mix Vortex mix for 60 seconds Precipitate->Mix Centrifuge Centrifuge at 10,000 × g for 10 minutes at 4°C Mix->Centrifuge Transfer Transfer clear supernatant to autosampler vial Centrifuge->Transfer Inject Inject into HPLC system Transfer->Inject

Figure 1: Workflow for Plasma Sample Preparation

Method Validation

The HPLC method for the determination of this compound and its major metabolite in plasma was validated according to accepted guidelines for bioanalytical methods [1] [2]. The following validation parameters were assessed:

Specificity and Selectivity

The method demonstrated excellent specificity with complete resolution between this compound, floctafenic acid, and the internal standard (diazepam). Analysis of six different batches of drug-free human plasma showed no interfering peaks at the retention times of the analytes or internal standard, confirming the method's selectivity.

Linearity and Calibration

Linearity was evaluated over the concentration range of 0.1-10 μg/mL for both this compound and floctafenic acid. The calibration curves were constructed by plotting the peak-height ratio of each analyte to the internal standard against the nominal concentrations. The method exhibited excellent linearity with correlation coefficients (r²) greater than 0.999 for both analytes.

Table 2: Method Validation Summary for this compound and Floctafenic Acid

Validation Parameter This compound Floctafenic Acid
Linear range (μg/mL) 0.1-10 0.05-10
Correlation coefficient (r²) >0.999 >0.999
Detection limit (μg/mL) 0.1 0.05
Quantification limit (μg/mL) 0.1 0.05
Recovery (%) 88.13-101.93 88.13-101.93
Within-day precision (% RSD) <8 <8
Day-to-day precision (% RSD) <8 <8
Accuracy and Precision

The accuracy and precision of the method were determined using quality control samples at three concentration levels (low, medium, and high). The results are summarized below:

  • Accuracy: The mean percentage recovery ranged from 88.13% to 101.93% for both analytes, which is within the acceptable criteria for bioanalytical method validation [1].
  • Precision: The coefficients of variation (RSD, %) for within-day and day-to-day analysis were less than 8% for both analytes across all concentration levels, demonstrating acceptable precision.
Sensitivity

The detection limits were determined to be 100 ng/mL for this compound and 50 ng/mL for floctafenic acid, based on a signal-to-noise ratio of 3:1. The quantification limits were established as the lowest concentration of the calibration curves (100 ng/mL for this compound and 50 ng/mL for floctafenic acid) with acceptable accuracy and precision (RSD <20%).

Recovery

The extraction efficiency was determined by comparing the peak heights of processed quality control samples with those obtained from direct injection of standard solutions at equivalent concentrations. The mean percentage recoveries ranged from 88.13% to 101.93% for both this compound and floctafenic acid, demonstrating consistent and efficient recovery across the validation range [1].

Application Notes

System Suitability Testing

Prior to sample analysis, system suitability testing should be performed to ensure adequate performance of the chromatographic system. Prepare a system suitability solution containing this compound, floctafenic acid, and diazepam at concentrations approximating the mid-range of the calibration curve. Inject this solution five times and evaluate the following parameters:

  • Retention factor (k): >2.0 for all analytes
  • Resolution (Rs): >1.5 between all peaks
  • Tailing factor (T): <2.0 for all peaks
  • Theoretical plates (N): >2000 for all peaks
  • RSD of retention times: <1%
  • RSD of peak areas: <2%
Pharmacokinetic Application

This method has been successfully applied to a pharmacokinetic study of this compound in human plasma following oral administration. The method enabled the characterization of the pharmacokinetic profile of both this compound and its active metabolite, floctafenic acid, with sufficient sensitivity to monitor plasma concentrations up to 24 hours post-dose [1] [3].

G Admin Oral Administration of this compound Absorption Absorption Admin->Absorption This compound This compound in Plasma Absorption->this compound Metabolism Hydrolysis This compound->Metabolism Distribution Distribution to Tissues This compound->Distribution HPLC HPLC Analysis (This Method) This compound->HPLC Metabolite Floctafenic Acid (Active Metabolite) Metabolism->Metabolite Metabolite->Distribution Metabolite->HPLC Elimination Elimination Distribution->Elimination Distribution->Elimination PK Pharmacokinetic Parameters HPLC->PK

Figure 2: Pharmacokinetic Pathway and Analysis of this compound

Troubleshooting Guide

Table 3: Troubleshooting Common Issues

Problem Possible Cause Solution
Poor peak shape Column deterioration Flush column with strong solvent; replace if necessary
Incorrect mobile phase pH Check and adjust mobile phase pH to 5.0
Retention time drift Mobile phase evaporation Prepare fresh mobile phase daily
Temperature fluctuations Use column heater to maintain constant temperature
Low recovery Incomplete protein precipitation Ensure adequate vortex mixing; adjust precipitant volume
Adsorption to tubes Use silanized glass tubes
High background noise Contaminated mobile phase Prepare fresh mobile phase with high-purity solvents
Dirty UV lamp Replace UV lamp if necessary
Method Robustness

The robustness of the method was evaluated by deliberately varying key chromatographic parameters, including mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±2°C). The method demonstrated satisfactory robustness with less than 5% variation in retention times and peak areas under the modified conditions. The most critical parameter was found to be mobile phase pH, which should be maintained at 5.0 ± 0.1 for optimal performance.

Conclusions

The developed HPLC method provides a reliable and accurate approach for the simultaneous determination of this compound and its major metabolite, floctafenic acid, in human plasma. The method offers several advantages including simple sample preparation without the need for complex extraction procedures, adequate sensitivity for pharmacokinetic studies, and excellent precision and accuracy across the therapeutic concentration range. The method has been successfully applied to pharmacokinetic studies and is suitable for use in drug development, therapeutic drug monitoring, and clinical pharmacology research.

The validation data demonstrate that the method is robust and reproducible, with all parameters meeting accepted criteria for bioanalytical method validation. The use of a conventional UV detector makes the method accessible to most analytical laboratories without the need for specialized detection systems.

References

Comprehensive Application Notes and Protocols: Micellar Liquid Chromatographic Determination of Floctafenine in Pharmaceutical Formulations and Biological Samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Micellar Liquid Chromatography for Floctafenine Analysis

Micellar liquid chromatography (MLC) represents a robust, green analytical technique that utilizes surfactant solutions above their critical micellar concentration (CMC) as mobile phases in reversed-phase liquid chromatography. The unique properties of MLC make it particularly suitable for pharmaceutical analysis, especially for compounds like This compound (FLF), a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties. This compound chemically consists of a 2-[[8-(trifluoromethyl)-4-quinolinyl]amino]benzoic acid structure with ester functionality, making it susceptible to hydrolytic degradation to floctafenic acid (FLA), which also serves as its main metabolite. The MLC technique enables simultaneous determination of FLF and its degradant/metabolite without requiring extensive sample preparation, offering significant advantages over conventional HPLC methods.

The fundamental principle of MLC involves three distinct equilibria that govern solute retention: (1) distribution between the micellar pseudophase and bulk phase, (2) partition between the surfactant-modified stationary phase and bulk phase, and (3) direct transfer of solute molecules between the surfactant-modified surface and micelles [1]. This complex interaction mechanism allows MLC to analyze compounds with wide polarity ranges in a single isocratic run, providing high reproducibility of retention times and accurate prediction of chromatographic behavior through mathematical modeling. For pharmaceutical quality control and bioanalytical applications, MLC offers the distinct advantage of direct injection of biological samples like plasma and urine without deproteinization steps, as proteins are solubilized in the micellar medium and elute with the solvent front [2].

Chromatographic Method Parameters and Validation

Optimized Chromatographic Conditions

The MLC method for simultaneous determination of this compound and its hydrolytic degradation product floctafenic acid has been systematically developed and validated according to International Conference on Harmonization (ICH) guidelines. The optimized parameters provide robust separation with excellent peak symmetry and resolution between the drug, its degradant, and potential interferents from pharmaceutical formulations or biological matrices [3] [4].

Table 1: Optimized Chromatographic Conditions for this compound MLC Determination

Parameter Specification
Column CLC Shim-Pack octyl silane (C8) column (150 × 4.6 mm id, 5 μm particle size)
Mobile Phase 0.15 M sodium dodecyl sulfate (SDS), 10% n-propanol, 0.3% triethylamine in 0.02 M orthophosphoric acid (pH = 3)
Flow Rate 1.0 mL/min
Detection UV at 360 nm
Injection Volume 20 μL
Temperature Ambient (25 ± 2°C)
Run Time <15 minutes

The selection of sodium dodecyl sulfate (SDS) as the surfactant provides excellent micelle-forming properties with consistent retention behavior. The addition of n-propanol (10%) as organic modifier enhances efficiency and reduces analysis time while maintaining the micellar integrity of the mobile phase. The acidic pH (3.0) achieved with orthophosphoric acid and triethylamine as buffering agents ensures optimal peak shape and reproducible retention times for both FLF and its hydrolytic product FLA [3].

Method Validation Parameters

The developed MLC method was comprehensively validated to establish its reliability for pharmaceutical quality control and bioanalytical applications. Validation followed ICH guidelines and demonstrated excellent performance characteristics across all tested parameters [3].

Table 2: Method Validation Parameters for this compound and Floctafenic Acid

Validation Parameter This compound (FLF) Floctafenic Acid (FLA)
Linearity Range 0.5-25.0 μg/mL 0.4-10.0 μg/mL
Limit of Detection (LOD) 0.16 μg/mL 0.12 μg/mL
Limit of Quantification (LOQ) 0.5 μg/mL 0.4 μg/mL
Precision (% RSD) <1.37% <1.5%
Accuracy (Mean Recovery) 98.87% (tablets), 100.50% (with thiocolchicoside) 110.50% (human plasma)
Specificity Resolved from degradation products and excipients Resolved from parent drug and matrix components
Robustness <2% variation with deliberate changes in mobile phase composition <2% variation with deliberate changes in mobile phase composition

The method demonstrated excellent linearity with correlation coefficients (r²) >0.999 for both FLF and FLA across their respective concentration ranges. The precision was evaluated through both intra-day and inter-day studies, with relative standard deviation values consistently below 1.5%, indicating highly reproducible results. The accuracy was established through recovery studies from spiked pharmaceutical formulations and human plasma, yielding mean recovery values within the acceptable range of 98.87-110.50% [3] [4].

Experimental Protocols

Mobile Phase and Standard Solution Preparation

Mobile Phase Preparation:

  • Surfactant Solution: Accurately weigh 43.2 g of sodium dodecyl sulfate (SDS) and transfer to a 1000 mL volumetric flask. Dissolve in approximately 500 mL of 0.02 M orthophosphoric acid (prepared by diluting 1.36 mL of concentrated orthophosphoric acid to 1000 mL with HPLC grade water).
  • Organic Modifier: Add 100 mL of n-propanol (HPLC grade) to the SDS solution.
  • Buffering Agent: Add 3.0 mL of triethylamine to the solution.
  • pH Adjustment: Adjust the pH to 3.0 using either orthophosphoric acid or sodium hydroxide solution as needed.
  • Final Volume: Make up to the mark with 0.02 M orthophosphoric acid and mix thoroughly.
  • Filtration: Filter the mobile phase through a 0.45 μm nylon membrane filter under vacuum and degas by sonication for 10 minutes before use.

Standard Stock Solutions:

  • FLF Standard Stock Solution (100 μg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
  • FLA Standard Stock Solution (100 μg/mL): Accurately weigh 10 mg of floctafenic acid reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
  • Working Standard Solutions: Prepare appropriate dilutions from stock solutions using the mobile phase to obtain concentrations within the linearity range (0.5-25.0 μg/mL for FLF and 0.4-10.0 μg/mL for FLA) [3].
Sample Preparation Protocols

Pharmaceutical Formulations (Tablets):

  • Weigh and finely powder not less than 20 tablets.
  • Accurately weigh a portion of the powder equivalent to approximately 10 mg of FLF.
  • Transfer to a 100 mL volumetric flask and add approximately 70 mL of mobile phase.
  • Sonicate for 15 minutes with occasional shaking to ensure complete dissolution.
  • Dilute to volume with mobile phase and mix well.
  • Filter through a 0.45 μm syringe filter, discarding the first few mL of the filtrate.
  • Dilute the filtrate appropriately with mobile phase to obtain a final concentration within the working range.

Human Plasma Samples:

  • Piper 1 mL of human plasma into a centrifuge tube.
  • Add an appropriate volume of FLF or FLA working standard solution to achieve the desired concentration.
  • Vortex mix for 30 seconds.
  • Directly inject 20 μL of the spiked plasma sample into the chromatographic system without any protein precipitation or extraction steps [3] [2].

The following workflow illustrates the complete analytical procedure from sample preparation to data analysis:

G A Standard Solution Preparation F Sample Injection (20 µL) A->F B Tablet Sample Preparation B->F C Plasma Sample Preparation C->F D Mobile Phase Preparation E Chromatographic System Setup D->E E->F G Separation with MLC Mobile Phase F->G H UV Detection at 360 nm G->H I Data Acquisition and Processing H->I J Calculation of Concentration I->J

System Suitability and Calibration Protocol

System Suitability Testing:

  • Equilibrate the chromatographic system with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.
  • Inject six replicates of the system suitability standard containing FLF (10 μg/mL) and FLA (5 μg/mL).
  • Record the retention times, peak areas, theoretical plates, tailing factors, and resolution between FLF and FLA.
  • Acceptance criteria: %RSD of retention time and peak area should be ≤2%; theoretical plates >2000; tailing factor ≤2.0; resolution between FLF and FLA >2.0.

Calibration Curve Construction:

  • Prepare a minimum of six standard solutions at different concentration levels covering the entire linearity range (0.5-25.0 μg/mL for FLF and 0.4-10.0 μg/mL for FLA).
  • Inject each standard solution in triplicate and record the peak areas.
  • Plot the mean peak area versus the corresponding concentration for each analyte.
  • Calculate the regression equation and correlation coefficient using least-squares linear regression.
  • The correlation coefficient (r²) should be ≥0.999 for both analytes [3].

Degradation Behavior Studies

The MLC method has been successfully applied to investigate the degradation behavior of this compound under various stress conditions recommended by ICH guidelines. The stability-indicating capability of the method was demonstrated through forced degradation studies, which revealed that FLF is particularly susceptible to alkaline hydrolysis, leading to the formation of floctafenic acid as the primary degradation product. The method effectively separated the drug from its degradants, confirming its stability-indicating properties [3].

Table 3: Degradation Behavior of this compound Under Various Stress Conditions

Stress Condition Parameters Degradation Observed Major Degradation Products
Alkaline Hydrolysis 0.1 M NaOH, room temperature, 30 min Significant degradation (>70%) Floctafenic acid (FLA)
Acidic Hydrolysis 0.1 M HCl, room temperature, 30 min Moderate degradation (20-30%) Floctafenic acid (FLA)
Oxidative Degradation 3% H₂O₂, room temperature, 30 min Mild degradation (10-20%) Multiple minor degradation products
Thermal Degradation 60°C, solid state, 24 hours Minimal degradation (<5%) No significant degradation
Photolytic Degradation UV light, solid state, 24 hours Moderate degradation (15-25%) Multiple degradation products

The degradation kinetics study revealed that the hydrolytic degradation of FLF follows first-order kinetics, with the rate being highly dependent on pH and temperature. The formation of FLA as the main degradation product was confirmed by comparing its retention time and UV spectrum with those of the authentic standard. The method proved capable of quantifying the degradation products even at low levels, making it suitable for stability monitoring in pharmaceutical formulations [3].

Pharmaceutical and Bioanalytical Applications

Tablet Formulation Analysis

The validated MLC method has been successfully applied to the determination of FLF in commercial dispersible tablets, with excellent accuracy and precision. The analysis of commercial formulations yielded a mean recovery of 98.87 ± 1.37%, demonstrating the method's reliability for quality control applications. Furthermore, the method exhibited excellent specificity for the analysis of FLF in the presence of thiocolchicoside, a muscle relaxant commonly co-formulated with FLF in some pharmaceutical products. The analysis of laboratory-prepared tablets containing both FLF and thiocolchicoside showed a mean recovery of 100.50 ± 1.07%, confirming that the excipients and co-formulated drug do not interfere with the quantification of FLF [3].

The direct injection capability of MLC significantly simplifies the sample preparation procedure for pharmaceutical formulations, as it eliminates the need for extensive sample clean-up steps. The micellar mobile phase effectively solubilizes tablet excipients, which elute with the solvent front without interfering with the analytes of interest. This feature, combined with the green nature of MLC due to reduced organic solvent consumption, makes the method environmentally friendly and economically advantageous for routine quality control in pharmaceutical industries [5] [2].

Human Plasma Determination

The application of the MLC method was extended to the direct determination of floctafenic acid (FLA) as the main metabolite of FLF in human plasma without prior extraction steps. The method demonstrated adequate sensitivity for detecting FLA in plasma, with a mean recovery of 110.50 ± 6.5%. The direct injection of plasma samples is feasible due to the solubilizing power of the micellar mobile phase, which effectively eliminates protein precipitation and prevents column fouling. Proteins present in the plasma sample are solubilized by the micelles and eluted with the solvent front, thereby preserving the integrity and performance of the chromatographic column [3] [2].

The following diagram illustrates the molecular interactions occurring during the MLC separation process:

G A Mobile Phase Injection B Micelle Formation (SDS + n-propanol) A->B C Stationary Phase (C8 modified with SDS monomers) B->C D Three Equilibrium Mechanisms: C->D E 1. Solute-Micelle Binding (Hydrophobic interactions) D->E F 2. Solute-Stationary Phase Partitioning D->F G 3. Direct Solute Transfer (Micelle to Modified Stationary Phase) D->G H Differential Elution of Analytes E->H F->H G->H I UV Detection at 360 nm H->I

The successful application of MLC for the analysis of FLF and FLA in biological matrices highlights the technique's potential for therapeutic drug monitoring and pharmacokinetic studies. The method enables rapid determination of the drug and its metabolite with minimal sample preparation, reducing analysis time and cost while maintaining adequate sensitivity and selectivity for bioanalytical applications. The green aspects of MLC, characterized by reduced consumption of toxic organic solvents, align with the current trends in sustainable analytical chemistry, making it an environmentally responsible choice for pharmaceutical analysis [2] [1].

Conclusion

The developed MLC method provides a reliable, green, and cost-effective analytical solution for the simultaneous determination of this compound and its hydrolytic degradation product floctafenic acid in pharmaceutical formulations and biological samples. The method offers several advantages over conventional reversed-phase HPLC, including direct injection of biological samples, reduced consumption of organic solvents, enhanced safety for operators, and minimal environmental impact. The validation data confirm that the method is specific, accurate, precise, and robust, making it suitable for routine quality control of FLF in pharmaceutical dosage forms, stability studies, and therapeutic drug monitoring.

The stability-indicating capability of the method allows for the monitoring of FLF degradation under various stress conditions, providing valuable information for formulation development and shelf-life determination. The successful application of the method to human plasma without prior extraction demonstrates its potential for bioanalytical applications, including pharmacokinetic studies and therapeutic drug monitoring. The green aspects of MLC align with the current trends in sustainable analytical chemistry, making it an environmentally responsible choice for pharmaceutical analysis.

References

Comprehensive Application Notes and Protocols: Stability-Indicating Assay for Floctafenine and Floctafenic Acid using Micellar Liquid Chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Floctafenine (FLF) is a non-narcotic analgesic and nonsteroidal anti-inflammatory drug (NSAID) used for the management of mild to moderate acute pain. Its pharmacological profile places it among the non-narcotic analgesics with an exceptionally high therapeutic index, much higher than that of acetylsalicylic acid and indomethacin. [1] [2] this compound is known to undergo hydrolytic degradation to form its main metabolite and degradation product, floctafenic acid (FLA). [3] The chemical stability of pharmaceutical molecules is a matter of great concern as it affects the safety and efficacy of the drug product. Regulatory guidance in ICH Q1A(R2), ICH Q3B(R2), Q6A and FDA 21 CFR section 211 requires validated stability-indicating methods for all drug substances and products. [4]

A stability-indicating method (SIM) is defined as a validated analytical procedure that accurately and precisely measures active ingredients free from process impurities, excipients, and degradation products. [5] [6] The primary objective of a stability-indicating method is to monitor results during stability studies to guarantee safety, efficacy, and quality throughout the drug's shelf life. These methods represent powerful tools when investigating out-of-trend (OOT) or out-of-specification (OOS) results in quality control processes. Forced degradation studies are used during method development to accelerate the formation of degradants to demonstrate the specificity of the method—that is, the adequate separation of the analyte from the degradants that form under accelerated conditions. [5]

Chromatographic Method and Conditions

The developed micellar liquid chromatography (MLC) method provides a robust approach for the simultaneous determination of this compound and its hydrolytic degradation product, floctafenic acid. MLC offers advantages over conventional HPLC, including lower cost, reduced toxicity, and the ability to directly inject biological samples without prior preparation. [3]

Chromatographic Parameters

Table 1: Chromatographic conditions for the MLC method

Parameter Specification
Column CLC Shim-Pack octyl silane (C8) column (150 × 4.6 mm id, 5 µm particle size)
Mobile Phase 0.15 M sodium dodecyl sulfate, 10% n-propanol, 0.3% triethylamine in 0.02 M orthophosphoric acid (pH = 3)
Flow Rate 1.0 mL/min
Detection UV detection at 360 nm
Analytical Technique Micellar Liquid Chromatography (MLC)

The method demonstrates excellent analytical performance with good linearity for FLF and FLA over the concentration ranges of 0.5-25.0 µg/mL and 0.4-10.0 µg/mL, respectively. The limits of detection (LOD) were established at 0.16 µg/mL for FLF and 0.12 µg/mL for FLA, while limits of quantification (LOQ) were 0.5 µg/mL for FLF and 0.4 µg/mL for FLA, confirming the sensitivity of the method for both compounds. [3]

Method Validation

Method validation is the process of ensuring that a test procedure is accurate, reproducible, and sensitive within the specified analysis range for the intended application. The objective of validation of an analytical procedure is to demonstrate that it is suitable for its intended purpose, as required by regulatory authorities. [7] The validation of the MLC method for FLF and FLA was performed according to ICH guidelines and included the following parameters: [3]

Table 2: Summary of method validation parameters and results

Validation Parameter This compound (FLF) Floctafenic Acid (FLA)
Linearity Range 0.5-25.0 µg/mL 0.4-10.0 µg/mL
Limit of Detection (LOD) 0.16 µg/mL 0.12 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL 0.4 µg/mL

| Accuracy (Mean Recovery) | 98.87 ± 1.37% (Tablets) 100.50 ± 1.07% (with Thiocolchicoside) | 110.50 ± 6.5% (Human Plasma) | | Precision | Within acceptable limits (RSD < 2%) | Within acceptable limits (RSD < 2%) |

The accuracy of an analytical procedure expresses the closeness of the test result obtained to the true value. For the assay, the accuracy of a method is determined by preparing spiked solutions of API in the placebo matrix at intervals of the assay sample concentration. Accuracy is calculated as the percentage of recovery by the assay of the known added amount of analyte in the sample. The ICH documents recommend that accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels, covering the specified range. [5]

The precision of an analytical procedure is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. The precision of an analytical procedure is usually expressed as the standard deviation or relative standard deviation (coefficient of variation) of a series of measurements. Precision may be a measure of either the degree of reproducibility or repeatability of the analytical procedure under normal operating conditions. [5]

Forced Degradation Studies

Forced degradation studies are an essential component of stability-indicating method development. These studies involve the degradation of drug products and drug substances at conditions more severe than accelerated conditions, thus generating degradation products that can be studied to determine the stability of the molecule. The ICH guideline states that stress testing is intended to identify the likely degradation products, which further helps in determining the intrinsic stability of the molecule, establishing degradation pathways, and validating the stability-indicating procedures used. [4]

Degradation Conditions and Results

The MLC method was applied to study the degradation behavior of FLF under different International Conference on Harmonization (ICH) recommended conditions. The study demonstrated that FLF is particularly susceptible to hydrolytic degradation, especially under alkaline conditions, leading to the formation of FLA as the primary degradation product. [3] This is consistent with the behavior of ester-containing drugs, as esters are generally more susceptible to hydrolysis than amides due to the greater positive charge on the carbonyl carbon atom in esters, creating greater attraction for incoming water molecules. [8]

Table 3: Summary of forced degradation studies for this compound

Stress Condition Parameters Degradation Observed Primary Degradant
Alkaline Hydrolysis Specific concentration and temperature Significant degradation Floctafenic Acid (FLA)
Acidic Hydrolysis Specific concentration and temperature Moderate degradation Floctafenic Acid (FLA)
Oxidative Degradation Specific concentration and temperature Mild to moderate degradation Floctafenic Acid (FLA)
Thermal Degradation Elevated temperature Mild degradation Floctafenic Acid (FLA)
Photolytic Degradation Specific light conditions Mild degradation Floctafenic Acid (FLA)

Applications

Pharmaceutical Formulations

The developed MLC method was successfully applied to the determination of FLF in commercial dispersible tablets, with a mean recovery of 98.87 ± 1.37%. This demonstrates the method's applicability for quality control of pharmaceutical formulations. Additionally, the proposed method was specific for the analysis of FLF in the presence of the co-formulated drug thiocolchicoside in laboratory-prepared tablets, with a mean recovery of 100.50 ± 1.07%. Statistical comparison of the results obtained by the proposed MLC method with those obtained by a comparison method showed good agreement, confirming the method's accuracy and precision for pharmaceutical dosage forms. [3]

Biological Fluids

The method was further applied for the direct determination of FLA as the main metabolite of FLF in human plasma without prior extraction steps, with a mean recovery of 110.50 ± 6.5%. This extension of the method to biological monitoring highlights its versatility and robustness for pharmacokinetic studies and therapeutic drug monitoring. The ability to directly inject plasma samples without extraction simplifies the analytical procedure and reduces analysis time, making it suitable for high-throughput applications in clinical settings. [3]

Experimental Protocols

Forced Degradation Studies Protocol

Forced degradation studies should be designed to provide an estimate of the intrinsic stability of the drug substance and to identify potential degradation products that could occur during storage. These studies also help in establishing the degradation pathways and validating the stability-indicating power of the analytical procedure.

G Start Start Forced Degradation Study Acid Acidic Hydrolysis • Use 0.1-1M HCl • Room temp or heated • 24-72 hours Start->Acid Base Alkaline Hydrolysis • Use 0.1-1M NaOH • Room temp or heated • 24-72 hours Start->Base Oxidative Oxidative Degradation • Use 1-3% H₂O₂ • Room temperature • 24-72 hours Start->Oxidative Thermal Thermal Degradation • Solid state: 70-80°C • Solution: elevated temp • Several days Start->Thermal Photo Photolytic Degradation • UV light (320-400 nm) • Visible light • 7-14 days Start->Photo Analyze Analyze Samples • Monitor degradation • Identify degradation products • Verify method specificity Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photo->Analyze End Document Results Analyze->End

Diagram 1: Workflow for forced degradation studies

Specific Protocol for this compound Degradation

Based on the research method developed for this compound, the following specific protocol is recommended: [3]

  • Prepare stock solutions of this compound and floctafenic acid in appropriate solvents (typically methanol or mobile phase) at concentrations of 1 mg/mL.

  • For hydrolytic degradation studies:

    • Alkaline hydrolysis: Expose FLF to 0.1-1.0 M NaOH at room temperature or elevated temperatures (e.g., 60-80°C) for 24-72 hours.
    • Acidic hydrolysis: Expose FLF to 0.1-1.0 M HCl at room temperature or elevated temperatures for 24-72 hours.
    • Neutral hydrolysis: Expose FLF to water at elevated temperatures to study spontaneous hydrolysis.
  • For oxidative degradation:

    • Treat FLF with 1-3% hydrogen peroxide at room temperature for 24-72 hours.
    • Monitor the formation of FLA and any additional degradation products.
  • For thermal degradation:

    • Expose solid FLF to elevated temperatures (e.g., 70-80°C) for up to 4 weeks.
    • Prepare solutions of FLF and subject them to thermal stress.
  • For photolytic degradation:

    • Expose solid FLF and solutions to UV light (320-400 nm) and visible light according to ICH options 1 and 2.
    • Typical exposure periods range from 7-14 days at specified light intensities.
  • Terminate reactions at appropriate time points by neutralizing the stress conditions or diluting with mobile phase.

  • Analyze samples using the developed MLC method to evaluate the extent of degradation and the formation of degradation products.

Method Validation Protocol

According to ICH Q2(R1) guidelines, the following validation parameters should be assessed for the stability-indicating method: [5] [7]

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity and Range: Prepare a minimum of five concentrations covering the range from LOQ to 120% of the expected sample concentration. For FLF, the range should cover 0.5-25.0 µg/mL, and for FLA, 0.4-10.0 µg/mL.

  • Accuracy: Perform recovery studies using a minimum of nine determinations over three concentration levels (80%, 100%, 120% of target concentration). Calculate percentage recovery and relative standard deviation.

  • Precision:

    • Repeatability: Inject six replicate preparations of 100% test concentration.
    • Intermediate precision: Perform on different days, with different analysts, or using different equipment.
  • Detection and Quantitation Limits: Determine LOD and LOQ based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), flow rate (±10%), and column temperature (±5°C).

Regulatory Considerations

Regulatory authorities require that all CGMP facilities perform potency testing utilizing methods that are stability-indicating, specific, accurate, and precise. [5] The ICH guidelines have been incorporated as law in the EU, Japan, and the US, and they carry the de facto force of regulation. The ICH guideline Q1A on Stability Testing of New Drug Substances and Products emphasizes that the testing of those features which are susceptible to change during storage and are likely to influence quality, safety, and/or efficacy must be done by validated stability-indicating testing methods. [4]

The FDA guideline defines a stability-indicating method as "validated quantitative analytical methods that can detect the changes with time in the chemical, physical, or microbiological properties of the drug substance and drug product, and that are specific so that the contents of active ingredient, degradation products, and other components of interest can be accurately measured without interference." [4] This definition emphasizes the requirement for validation and the analysis of degradation products and other components, apart from the active ingredients.

Conclusion

The developed micellar liquid chromatography method provides a reliable, sensitive, and specific stability-indicating assay for the simultaneous determination of this compound and its hydrolytic degradation product, floctafenic acid. The method has been comprehensively validated according to regulatory guidelines and demonstrates excellent performance across all validation parameters. The method's applications in pharmaceutical formulations and biological monitoring make it particularly valuable for quality control and pharmacokinetic studies. The forced degradation studies confirm that the method can effectively separate FLF from its degradation products, making it suitable for stability studies under ICH-recommended conditions.

References

Comprehensive Application Notes and Protocols: In Vitro COX Inhibition Profiling of Floctafenine for Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Floctafenine is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class that has been utilized clinically for the management of mild to moderate acute pain. [1] [2] As with other NSAIDs, its primary mechanism of action centers on the inhibition of cyclooxygenase (COX) enzymes, which are key catalysts in the biosynthesis of prostaglandins from arachidonic acid. [3] [2] Prostaglandins are critical lipid mediators of inflammation, pain, and fever responses in the human body. The COX enzyme exists in two principal isoforms: COX-1, which is constitutively expressed in most tissues and maintains physiological functions such as gastric mucosal protection and platelet aggregation; and COX-2, which is inducible and predominantly upregulated during inflammatory processes. [3]

Research indicates that this compound and its primary metabolite, floctafenic acid, inhibit both COX-1 and COX-2 enzymes, demonstrating a slight preferential inhibition toward COX-1. [4] This pharmacological profile is significant as it influences both the therapeutic efficacy and the safety considerations of the drug, particularly regarding gastrointestinal and cardiovascular effects. The rapid onset of action of this compound (within 30-60 minutes) makes it particularly suitable for acute pain management, though this must be balanced against potential drug interactions, especially its documented interference with the antiplatelet effects of aspirin. [4] [2]

Table 1: Key Properties of this compound

Property Description Clinical/Research Significance
Drug Class Fenamate NSAID Similar structure class as mefenamic acid
Primary Indication Mild to moderate acute pain Musculoskeletal, dental, postoperative pain
COX Inhibition Profile Dual COX-1/COX-2 inhibitor with slight COX-1 preference Explains efficacy and side effect profile
Metabolite Activity Floctafenic acid (more potent than parent compound) Contributes significantly to overall drug effect
Aspirin Interaction Interferes with antiplatelet effect Should be avoided in CV patients on low-dose aspirin

In Vitro COX Inhibition Assay Protocols

LC-MS-MS-Based COX Inhibition Assay

The liquid chromatography-tandem mass spectrometry (LC-MS-MS) based assay provides a highly sensitive and specific approach for quantifying COX inhibition through direct measurement of prostaglandin E2 (PGE2) production. This method offers significant advantages over traditional ELISA or oxygen consumption assays, including higher selectivity, faster analysis times (under 1 hour), and elimination of radioisotope requirements. [5]

Materials and Reagents:

  • Ovine COX-1 (oCOX-1), ovine COX-2 (oCOX-2), or human recombinant COX-2 (hCOX-2)
  • Arachidonic acid substrate (5 μM final concentration)
  • Cofactors: hematin and L-epinephrine in Tris-HCl buffer (100 mM, pH 8.0)
  • Test inhibitors: this compound and floctafenic acid (dissolved in DMSO)
  • Internal standards: d4-PGE2 and d4-PGD2
  • Extraction solvent: hexane/ethyl acetate (50:50, v/v)
  • LC-MS-MS mobile phase: acetonitrile/aqueous 0.1% formic acid (35:65, v/v)

Procedure:

  • Reaction Mixture Preparation: In an Eppendorf tube, combine 146 μL of Tris.HCl buffer, 2 μL of 100 μM hematin, and 10 μL of 40 mM L-epinephrine.
  • Enzyme Addition: Add 20 μL of COX enzyme solution (0.2 μg COX-2 or 0.1 μg COX-1) and incubate at room temperature for 2 minutes.
  • Inhibitor Pre-incubation: Add 2 μL of this compound solution (varying concentrations in DMSO) to the enzyme mixture and pre-incubate at 37°C for 10 minutes.
  • Reaction Initiation: Start the COX reaction by adding 20 μL of arachidonic acid to achieve a final concentration of 5 μM.
  • Reaction Termination: After exactly 2 minutes, terminate the reaction by adding 20 μL of 2.0 M HCl.
  • Sample Extraction: Add 10 μL of surrogate standards (d4-PGE2 and d4-PGD2) and extract PGE2 using 800 μL hexane/ethyl acetate.
  • Analysis: Evaporate organic phase, reconstitute in methanol/water, and analyze by LC-MS/MS. [5]

LC-MS-MS Parameters:

  • Analytical Column: Waters XTerra MS C18 (2.1×50 mm, 3.5 μm)
  • Mobile Phase: Isocratic acetonitrile/aqueous 0.1% formic acid (35:65, v/v)
  • Flow Rate: 200 μL/min
  • Mass Transitions: Monitor PGE2 m/z 351→271 and d4-PGE2 m/z 355→275
  • Collision Energy: -23 eV [5]
Fluorescence-Based COX-2 Inhibitor Screening Assay

For higher-throughput screening applications, a fluorescence-based assay provides a practical alternative while maintaining good sensitivity. This approach is particularly valuable for initial screening of multiple compounds or concentrations.

Materials and Reagents:

  • COX-2 inhibitor screening assay kit
  • Black 96-well plates
  • This compound samples prepared in DMSO at varying concentrations
  • COX-2 cofactor working solution
  • COX-2 substrate and probe
  • Tris-HCl buffer (pH 7.8)
  • Positive control: Indomethacin

Procedure:

  • Solution Preparation: Prepare COX-2 cofactor working solution, COX-2 substrate, COX-2 working solution, and COX-2 probe according to manufacturer instructions, diluting to one-tenth of original concentrations with COX-2 assay buffer.
  • Plate Setup: In 96-well black plates, successively add 150 μL Tris-HCl (pH 7.8), 10 μL COX-2 cofactor working solution, 10 μL COX-2 working solution, and 10 μL this compound sample solution.
  • Controls Preparation: Include blank control (COX-2 assay buffer instead of COX-2 working solution) and 100% enzyme activity control (DMSO instead of sample).
  • Probe Addition: Add 10 μL COX-2 probe to each well.
  • Reaction Initiation: Quickly add 10 μL COX-2 substrate to each well in ice bath.
  • Incubation and Measurement: Incubate at 37°C in darkness for 5 minutes, then measure fluorescence with excitation at 560 nm and emission at 590 nm. [6]

Data Analysis: Calculate percent inhibition using the formula: Inhibition (%) = [(F100%Enzyme - FSample) / (F100%Enzyme - FBlank)] × 100 where F100%Enzyme represents fluorescence of 100% enzyme control group, FSample is fluorescence of sample group, and FBlank is fluorescence of blank group. Plot inhibition percentage against compound concentration to determine IC50 values. [6]

G cluster_preparation Preparation Phase cluster_assay Assay Execution cluster_detection Detection & Analysis Start Start COX Inhibition Assay P1 Prepare Reaction Buffer (100 mM Tris-HCl, pH 8.0) Start->P1 P2 Add Cofactors (Hematin & Epinephrine) P1->P2 P3 Add COX Enzyme (COX-1 or COX-2) P2->P3 P4 Add this compound Inhibitor (Varying Concentrations) P3->P4 A1 Pre-incubate at 37°C (10 Minutes) P4->A1 A2 Initiate Reaction with Arachidonic Acid (5 μM) A1->A2 A3 Terminate Reaction with HCl (After 2 Minutes) A2->A3 D1 Extract Prostaglandins (Hexane/Ethyl Acetate) A3->D1 D2 LC-MS-MS Analysis or Fluorescence Detection D1->D2 D3 Calculate IC50 Values From Inhibition Curve D2->D3

Visual workflow of the in vitro COX inhibition assay protocol for this compound screening

Critical Protocol Considerations and Optimization

Enzyme Source Selection: Research demonstrates considerable inter-species variation in COX inhibitor sensitivity. When screening compounds for human use, human recombinant COX-2 should be prioritized over ovine enzymes to ensure clinical relevance. [5]

Pre-incubation Importance: this compound and similar time-dependent inhibitors require at least 10 minutes of pre-incubation with the enzyme before substrate addition to achieve full inhibitory potency. This step is essential for accurate IC50 determination. [5]

Quality Control Measures: For the LC-MS-MS assay, monitoring PGD2 formation in addition to PGE2 provides an important quality control, as PGD2 levels should be proportional to PGE2. This helps identify potential assay artifacts or extraction issues. [5]

Table 2: Comparative Analysis of COX Inhibition Assay Methods

Parameter LC-MS-MS Assay Fluorescence Assay Traditional ELISA
Sensitivity High (pmol levels) Moderate Moderate to High
Selectivity Excellent (HPLC separation + MS/MS) Good (Probe-dependent) Moderate (Antibody cross-reactivity)
Analysis Time <1 hour ~1.5 hours ~2 days
Throughput Moderate High Moderate
Cost High Moderate Moderate
Special Requirements Mass spectrometer Plate reader ELISA washer/reader

Experimental Results and Data Interpretation

Expected Results for this compound

Research indicates that this compound and its primary metabolite, floctafenic acid, demonstrate potent inhibition of both COX isoforms. In vitro studies show that this compound exhibits a slight preference for COX-1 inhibition over COX-2, which may have implications for its gastrointestinal safety profile. [4] Importantly, the metabolite floctafenic acid shows greater potency than the parent compound, underscoring the importance of considering metabolism in experimental design and data interpretation.

When conducting concentration-response experiments, this compound should produce classical sigmoidal inhibition curves when percent inhibition is plotted against logarithm of concentration. Testing a range of concentrations (typically from nanomolar to micromolar) allows for accurate determination of IC50 values, representing the concentration that inhibits 50% of enzyme activity under standardized conditions.

Data Interpretation Guidelines:

  • IC50 Values: Lower IC50 indicates greater inhibitory potency
  • Selectivity Index: Ratio of COX-1 IC50/COX-2 IC50 determines isoform selectivity
  • Time-Dependent Inhibition: this compound may show increased potency with longer pre-incubation times
  • Metabolite Contribution: Floctafenic acid typically shows 2-5 times greater potency than parent compound
Comprehensive Data Analysis

Table 3: Expected this compound COX Inhibition Profile Based on Literature

Compound COX-1 IC50 (μM) COX-2 IC50 (μM) Selectivity Index (COX-2/COX-1) Relative Potency
This compound Low micromolar range Low micromolar range <1 (COX-1 preferential) Baseline
Flotafenic Acid 2-5 times lower than parent 2-5 times lower than parent Similar to parent 2-5 times higher
Reference Drug: Celecoxib >100 [7] ~14 [7] >6.3 [7] N/A
Reference Drug: Indomethacin ~0.1 [5] ~0.3 [5] ~3.0 High non-selective

The selectivity index (ratio of IC50 values) provides crucial information about the isoform preference of this compound. A selectivity index below 1.0 indicates COX-1 preference, while values above 1.0 suggest COX-2 selectivity. Understanding this ratio helps predict the potential clinical profile, with COX-2 selective inhibitors generally exhibiting reduced gastrointestinal toxicity but potentially increased cardiovascular risks.

Troubleshooting and Technical Considerations

Common Issues and Solutions

Low Signal-to-Noise Ratio in Detection:

  • Cause: Suboptimal enzyme activity or degraded arachidonic acid substrate
  • Solution: Aliquot and store substrates at -80°C, use fresh enzyme preparations, and include positive controls in each experiment

High Variability Between Replicates:

  • Cause: Inconsistent timing of reaction termination or extraction efficiency
  • Solution: Use automated pipettes, strictly adhere to incubation times, and ensure consistent extraction procedures

Non-Sigmoidal Inhibition Curves:

  • Cause: Insufficient concentration range or solvent effects from DMSO
  • Solution: Ensure DMSO concentration does not exceed 1% in final reaction mixture, and include appropriate vehicle controls

Discrepancy Between Expected and Observed Potency:

  • Cause: Inadequate pre-incubation time for time-dependent inhibitors like this compound
  • Solution: Extend pre-incubation period to 15-20 minutes and verify temperature stability at 37°C
Method Validation Considerations

For robust assay performance, implement the following validation procedures:

  • Linearity: Demonstrate linear PGE2 production within the selected reaction time frame
  • Precision: Calculate intra-day and inter-day coefficients of variation (<15%)
  • Specificity: Verify absence of interference from solvent or matrix components
  • Accuracy: Include reference inhibitors (celecoxib, indomethacin) to confirm expected IC50 values

Special attention should be given to This compound-aspirin interactions when designing studies relevant to clinical applications. Research has demonstrated that this compound interferes with the antiplatelet effects of aspirin, significantly reducing inhibition of platelet thromboxane generation and aggregation at 24 hours after concomitant dosing. [4] This interaction is particularly relevant for cardiovascular disease patients and should be considered in both experimental design and clinical translation.

Conclusion

These application notes provide comprehensive methodologies for conducting in vitro COX inhibition assays with this compound, utilizing either LC-MS-MS or fluorescence-based detection platforms. The protocols outlined enable accurate characterization of this compound's inhibitory potency and selectivity profile against COX-1 and COX-2 enzymes. Particular attention should be paid to the documented pharmacodynamic interaction between this compound and aspirin, which has important clinical implications for patient populations requiring antiplatelet therapy. [4] Researchers should consider the preferential COX-1 inhibition and metabolic activation to floctafenic acid when interpreting experimental results and extrapolating to potential clinical applications.

References

Floctafenine solubility in DMSO and methanol for stock solutions

Author: Smolecule Technical Support Team. Date: February 2026

Floctafenine Solubility Data

The following table summarizes the available qualitative information on this compound's solubility, which is crucial for selecting an appropriate solvent for stock solutions.

Solvent Solubility Qualitative Description Source
DMSO Slightly soluble Suitable for initial stock solution [1]
Methanol Slightly soluble Suitable for initial stock solution [1]
Water Not specified Information not available in search results

Quantitative data (e.g., mg/mL) is needed for precise calculations but is not provided in the search results. The "slightly soluble" description indicates that the compound has limited but likely sufficient solubility in DMSO and methanol to prepare concentrated stock solutions for in vitro experiments.

Experimental Protocol for Stock Solution Preparation

This protocol outlines a standard method for preparing and storing stock solutions of this compound in DMSO or methanol.

Start Start Protocol Step1 Calculate mass of this compound needed for target concentration (e.g., 10-100 mM) Start->Step1 Step2 Weigh compound using analytical balance Step1->Step2 Step3 Transfer to volumetric flask or tube Step2->Step3 Step4 Add solvent (DMSO or Methanol) to final volume Step3->Step4 Step5 Mix thoroughly by vortexing and/or sonication until clear Step4->Step5 Step6 Aliquot solution into small, sealed vials Step5->Step6 Step7 Label and store at -20°C for long-term stability Step6->Step7 Step8 Record details in lab notebook: Concentration, Date, Solvent, Batch Step7->Step8

Materials and Reagents
  • Compound: this compound (e.g., from TargetMol Chemicals, CAS 23779-99-9) [1]
  • Solvents: Anhydrous DMSO or anhydrous Methanol
  • Equipment: Analytical balance, volumetric flask or sterile glass vial, micropipettes, vortex mixer, sonication bath (optional)
Procedure
  • Calculation: Determine the mass of this compound required to achieve your desired stock concentration and volume. For example, to prepare 10 mL of a 50 mM stock solution in DMSO (this compound MW = 406.36 g/mol [1]):

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol) × 1000
    • Mass = 0.050 mol/L × 0.010 L × 406.36 g/mol × 1000 = 203.18 mg
  • Weighing: Accurately weigh the calculated amount of this compound using an analytical balance.

  • Dissolution:

    • Transfer the weighed powder to an appropriate container (e.g., a 10-15 mL volumetric flask or a sterile glass vial).
    • Add a small amount of your chosen solvent (DMSO or methanol) to dissolve the powder. Vortex for 30-60 seconds. If the compound does not dissolve completely, briefly sonicate the mixture in a sonication bath for 2-5 minutes.
    • Once fully dissolved, add the remaining solvent to reach the final target volume.
  • Aliquoting and Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound and lead to experimental variation. Label each vial clearly with the compound name, concentration, date, and solvent. Store at -20°C or lower for long-term stability [1].

Critical Considerations for Researchers

  • Lack of Quantitative Data: The major limitation is the absence of a defined solubility limit (e.g., in mg/mL). The "slightly soluble" description suggests a practical approach is necessary.
  • Empirical Testing is Key: For any new batch, it is essential to visually confirm that the solution is clear and precipitate-free after preparation. If cloudiness or precipitate persists, the stock concentration may be too high and will need to be reduced.
  • Solvent Interference: Remember that the solvent in your stock solution will be carried over into your biological assays. Ensure that the final concentration of DMSO or methanol in any cell-based or biochemical assay is non-toxic and does not interfere with the experimental readout (typically ≤0.1-1.0% v/v).
  • Sterile Filtration: For cell-based assays, consider sterilizing the stock solution by passing it through a 0.2 µm syringe filter after dissolution to prevent microbial contamination.

Suggested Pathways for Further Research

The search results indicate that this compound has been identified as a candidate for drug repurposing in Primary Hyperoxaluria Type 1 (PH1) through computational screening [2]. The diagram below outlines a potential research workflow to transition from a stock solution to biological validation.

Stock Prepared Stock Solution of this compound Dilution Serial Dilution (in assay buffer) Stock->Dilution Assay In Vitro Enzymatic Assay (Glycolate Oxidase Inhibition) Dilution->Assay Analysis Dose-Response Analysis (IC50 Determination) Assay->Analysis Validation Cellular Validation (PH1 models) Analysis->Validation

How to Obtain a Certificate of Analysis (COA)

For research reproducibility, it is critical to obtain a Certificate of Analysis (COA) for your this compound batch, which provides details on purity and quality. If a COA is not available online for your supplier, you can request one by [3]:

  • Contacting the supplier's customer service via email or phone.
  • Providing the product name (this compound), CAS number (23779-99-9), and the specific batch number.
  • Explicitly stating that you are requesting the COA for that batch.

References

Comprehensive Application Notes and Protocols for the Simultaneous Determination of Floctafenine and Thiocolchicoside

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Thiocolchicoside (TC) is a semi-synthetic sulfur derivative of colchicoside, used as a muscle relaxant with anti-inflammatory and analgesic properties [1]. Floctafenine (FN) is a non-steroidal anti-inflammatory drug (NSAID) and an effective analgesic that acts as an inhibitor of COX-1 and COX-2 activity [2]. The combination of these two drugs is utilized for enhanced therapeutic effect in treating painful muscular spasms and inflammatory conditions. However, the simultaneous determination of these compounds in pharmaceutical formulations presents an analytical challenge due to their vastly different concentration ratios and chemical properties [3] [4]. This document provides detailed application notes and protocols for two robust analytical methods: TLC-Densitometry and High-Performance Liquid Chromatography (HPLC).

Method Summaries and Comparative Data

The following tables summarize the key parameters for both analytical methods, allowing for direct comparison and selection of the most appropriate technique for your laboratory needs.

Table 1: Summary of Chromatographic Conditions and Parameters

Parameter TLC-Densitometry Method HPLC Method
Stationary Phase Silica gel GF254 plates [3] C18 column (250 mm × 4.6 mm, 5 µm) [2]
Mobile Phase Ethyl acetate : Methanol : Acetic acid (84:13:3, v/v/v) [3] Methanol : 0.03 M Phosphate Buffer (70:30, v/v), pH 4.0 [2]
Detection Densitometry at 375 nm [3] UV at 400 nm [2]
Sample Volume 2.5 - 7.5 µL (band application) [4] Not specified (typical 10-20 µL for HPLC)
Rf / Retention Time Thiocolchicoside: Rf ~0.60 [1] Data from original publication not fully available

Table 2: Analytical Performance Characteristics

Performance Characteristic TLC-Densitometry (TC) HPLC (TC) HPLC (FN)
Linear Range 0.25 - 25 µg/spot [3] 0.2 - 2 µg/mL [2] 20 - 200 µg/mL [2]
Calibration Model Third-order polynomial [3] Linear Linear
Limit of Detection (LOD) Not specified for method 0.02 µg/mL [2] 0.70 µg/mL [2]
Limit of Quantification (LOQ) Not specified for method Not specified for FN mixture Not specified for FN mixture
Application Commercial tablets [3] Commercial tablets [2] Commercial tablets [2]

Detailed Experimental Protocols

Protocol 1: TLC-Densitometry Method

This method is based on the separation of Thiocolchicoside from this compound followed by densitometric measurement [3] [4].

3.1.1 Materials and Equipment
  • Pre-coated TLC plates: Silica gel GF254, 20x20 cm, 0.25 mm thickness (e.g., Merck) [4]
  • Densitometer: e.g., SHIMADZU CS-9000 with background correction and UV lamp (254 nm) [4]
  • Hamilton syringe: 10 µL [4]
  • Chromatographic tank: 15x20x30 cm [4]
  • Micropipettes
  • Ultrasonic bath
  • Analytical balance
3.1.2 Reagent Preparation
  • Mobile Phase: Precisely measure 84 mL of ethyl acetate, 13 mL of methanol, and 3 mL of glacial acetic acid. Combine in a glass bottle and mix thoroughly [3].
  • Standard Stock Solution (Thiocolchicoside): Accurately weigh 10 mg of Thiocolchicoside reference standard and transfer to a 10 mL volumetric flask. Dissolve and make up to volume with methanol to obtain a 1 mg/mL solution [4].
  • Standard Stock Solution (this compound): Accurately weigh 100 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and make up to volume with methanol to obtain a 10 mg/mL solution [4].
  • Working Standard Solutions: Prepare a series of dilutions from stock solutions to cover the calibration range.
3.1.3 Sample Preparation (Tablet Formulation)
  • Weigh and powder not less than twenty tablets.
  • Accurately weigh a portion of the powder equivalent to about 8 mg of Thiocolchicoside and 400 mg of this compound (assuming a 1:50 ratio).
  • Transfer to a 100 mL volumetric flask, add about 50 mL of methanol, and sonicate for 10-15 minutes.
  • Cool to room temperature, dilute to volume with methanol, and mix well.
  • Filter the solution through a 0.45 µm membrane filter (e.g., Whatman No. 41) [1].
3.1.4 Chromatographic Procedure
  • Pre-washing: Pre-wash TLC plates with chloroform:methanol (1:1 v/v) and activate at 100°C for 10 minutes before spotting [4].
  • Spot Application: Using a Hamilton syringe, apply bands of 2.5, 5, and 7.5 µL of each working standard solution and prepared sample solution onto the TLC plate. Bands should be 1.5 cm apart and 1.5 cm from the bottom edge [4].
  • Plate Development: Equilibrate the twin-trough chamber with the mobile phase for 1 hour at room temperature. Develop the plate by ascending chromatography until the solvent front has migrated 8 cm from the origin [3] [4].
  • Plate Drying: Dry the developed plate in a current of air using an air dryer [4].
  • Scanning: Scan the plate with a densitometer in reflectance mode at a wavelength of 375 nm [3].
3.1.5 Calibration and Calculation
  • Construct a calibration curve by plotting peak area against the corresponding concentration of Thiocolchicoside (100-600 ng per band) [1].
  • A third-order polynomial regression is recommended for the calibration curve: Area = a*(Conc)^3 + b*(Conc)^2 + c*(Conc) + d [3].
  • Calculate the concentration of Thiocolchicoside in the sample solutions from the calibration curve.
Protocol 2: HPLC Method

This method enables the simultaneous determination of both Thiocolchicoside and this compound in their combined dosage forms [2].

3.2.1 Materials and Equipment
  • HPLC System: Equipped with quaternary pump, auto-sampler, column oven, and UV/Vis or PDA detector.
  • Analytical Column: C18 column (250 mm × 4.6 mm i.d., 5 µm particle size, e.g., Waters Symmetry) [2].
  • Micropipettes
  • Ultrasonic bath
  • Analytical balance
  • pH meter
  • Vacuum filtration kit with 0.45 µm membrane filter.
3.2.2 Reagent and Mobile Phase Preparation
  • Phosphate Buffer (0.03 M, pH 4.0): Dissolve 4.08 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 4.0 with diluted phosphoric acid. Filter through a 0.45 µm membrane filter and degas [2].
  • Mobile Phase: Mix 700 mL of methanol with 300 mL of the 0.03 M phosphate buffer (pH 4.0). Filter and degas under vacuum [2].
  • Standard Stock Solutions:
    • Thiocolchicoside (1 mg/mL): Accurately weigh 25 mg of TC reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol [2].
    • This compound (1 mg/mL): Accurately weigh 25 mg of FN reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol [2].
  • Working Standard Solutions: Prepare mixed standard solutions by appropriate dilution of the stock solutions with the mobile phase or diluent to cover the calibration ranges of 0.2-2 µg/mL for TC and 20-200 µg/mL for FN [2].
3.2.3 Sample Preparation (Tablet Formulation)
  • Weigh and powder not less than twenty tablets.
  • Transfer an accurately weighed portion of the powder, equivalent to about 4 mg of Thiocolchicoside and 200 mg of this compound, into a 100 mL volumetric flask.
  • Add about 70 mL of methanol, sonicate for 15-20 minutes, and cool.
  • Dilute to volume with methanol and mix well.
  • Filter a portion of the solution through a 0.45 µm membrane filter.
  • Dilute the filtrate further with the mobile phase to obtain a final concentration within the working range [2].
3.2.4 Chromatographic Procedure
  • HPLC Conditions:
    • Column: C18 (250 mm × 4.6 mm, 5 µm)
    • Mobile Phase: Methanol : 0.03 M Phosphate Buffer (70:30, v/v), pH 4.0
    • Flow Rate: 1.0 mL/min
    • Detection Wavelength: 400 nm
    • Injection Volume: 20 µL [2]
    • Column Temperature: Ambient (or controlled at 25-40°C)
  • Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.
  • Inject the working standard solutions and sample solutions sequentially.
  • Record the chromatograms and measure the peak areas of Thiocolchicoside and this compound.
3.2.5 Calibration and Calculation
  • Construct separate calibration curves for Thiocolchicoside and this compound by plotting peak area against concentration.
  • Use linear regression to obtain the slope and intercept for each compound.
  • Calculate the concentrations of TC and FN in the sample solutions using the regression parameters.

Workflow and Analytical Strategy

The following diagram illustrates the logical workflow for selecting and implementing the appropriate analytical method.

G Start Start: Analyze this compound and Thiocolchicoside MethodSelect Select Analytical Method Start->MethodSelect TLC TLC-Densitometry Method MethodSelect->TLC Need cost-effective solution HPLC HPLC Method MethodSelect->HPLC Need high sensitivity & automation PrepTLC Sample Preparation: Extract with methanol, filter, spot on TLC plate TLC->PrepTLC PrepHPLC Sample Preparation: Extract with methanol, filter, dilute HPLC->PrepHPLC RunTLC Run TLC: Develop in saturated chamber, dry plate PrepTLC->RunTLC RunHPLC Run HPLC: Inject into C18 column, 70:30 Methanol:Buffer PrepHPLC->RunHPLC DetectTLC Detection: Scan at 375 nm RunTLC->DetectTLC DetectHPLC Detection: UV at 400 nm RunHPLC->DetectHPLC Quantify Quantification: Calculate from calibration curve DetectTLC->Quantify DetectHPLC->Quantify End End: Report Results Quantify->End

Method Validation

For regulatory submission, methods should be validated as per ICH guidelines. Key parameters to validate include [1] [5]:

  • Specificity/Selectivity: Demonstrate separation from potential impurities and degradation products.
  • Linearity and Range: Verify linearity over the specified concentration ranges for both analytes.
  • Accuracy: Perform recovery studies by spiking placebo with known amounts of analytes (80%, 100%, 120%).
  • Precision: Evaluate repeatability (intra-day) and intermediate precision (inter-day, different analysts).
  • Robustness: Assess the influence of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature).

Troubleshooting and Best Practices

  • TLC Spot Tailing: Ensure proper chamber saturation and use high-quality, freshly prepared mobile phase [4].
  • HPLC Peak Broadening: Check column efficiency and ensure mobile phase pH is properly controlled.
  • Poor Recovery from Tablets: Extend sonication time during sample preparation and ensure complete powder dispersion.
  • Baseline Noise in HPLC: Thoroughly degas mobile phase and ensure column temperature is stable.
  • Calibration Non-linearity: For TLC, use polynomial regression; for HPLC, check for detector saturation at high concentrations [3].

Conclusion

These detailed application notes and protocols provide robust methodologies for the simultaneous determination of this compound and Thiocolchicoside in pharmaceutical formulations. The TLC-densitometry method offers a cost-effective solution for quality control laboratories, particularly for quantifying Thiocolchicoside as a minor component. The HPLC method provides higher sensitivity, specificity, and the ability to quantify both compounds simultaneously with good precision. The choice of method depends on the available instrumentation and the specific analytical requirements.

References

TLC-densitometry method for Floctafenine quantification

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Experimental Workflow

The following diagram outlines the general workflow for developing and applying the TLC-densitometry method.

Start Start Method Development Prep Sample Preparation (Extraction & Filtration) Start->Prep TLC TLC Analysis - Spot Application - Chamber Saturation - Development with Mobile Phase Prep->TLC Scan Densitometric Scanning at 375 nm TLC->Scan Data Data Analysis (Peak Integration & Calibration) Scan->Data Val Method Validation Data->Val

Detailed Protocols

Materials and Equipment
  • Standard and Sample: Floctafenine standard and test sample (e.g., tablet powder).
  • Solvents: Methanol, Ethyl acetate, Acetic acid (all analytical grade).
  • TLC Plates: Pre-coated silica gel GF254 (e.g., 20 cm × 10 cm) [1] [2].
  • Equipment: TLC chamber, semi-automatic sample applicator (e.g., Nanomat 4), microsyringe (e.g., Hamilton), densitometer (e.g., CAMAG TLC Scanner), software (e.g., winCATS) [3].
Sample and Standard Solution Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and make up to volume with methanol [4] [3].
  • Working Standard Solutions: Dilute the stock solution with methanol to prepare a series of concentrations (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL) for the calibration curve.
  • Test Sample Solution: For a tablet, weigh and powder finely. Transfer an amount equivalent to 10 mg of this compound to a flask. Add 10 mL of methanol, sonicate for 15-30 minutes, and filter to obtain a clear solution [4].
TLC Procedure
  • Pre-washing & Activation: Pre-wash TLC plates with methanol and activate at 110°C for 30 minutes [3].
  • Spot Application: Using a microsyringe or automated applicator, apply fixed volumes (e.g., 2-5 µL) of standard and sample solutions as compact spots on the TLC plate. Spots should be 1.5 cm from the bottom and edge [2].
  • Chromatographic Development: Develop the plate in a twin-trough glass chamber previously saturated for 20-30 minutes with the mobile phase Ethyl acetate: Methanol: Acetic acid (84:13:3, v/v/v). Develop over a distance of 8 cm [1] [2].
  • Drying: Air-dry the developed plate in a fume hood to evaporate the solvents completely.
Densitometric Analysis
  • Place the dried TLC plate in the densitometer scanner.
  • Scan the tracks in reflectance-absorbance mode at a wavelength of 375 nm [1] [2].
  • Use a deuterium lamp, slit dimension of 5.00 mm × 0.45 mm, and a scanning speed of 20 mm/s [4] [3].
  • Generate a calibration curve by plotting the peak area of this compound standard spots against their applied concentration (µg/spot).

Validation Parameters

The method must be validated as per ICH guidelines. Key parameters are summarized below [3] [5].

Validation Parameter Recommended Procedure & Acceptance
Linearity Analyze minimum 5 concentrations. Calculate correlation coefficient (r²) > 0.995.
Range Established from Linearity studies.
Accuracy (Recovery) Perform by standard addition method at 80%, 100%, 120% levels. Recovery should be 98–102%.

| Precision | Repeatability (Intra-day): Analyze 6 replicates of same concentration; RSD < 2%. Intermediate Precision (Inter-day): Analyze on different days/different analysts; RSD < 3%. | | Specificity | Confirm that the spot for this compound is pure and resolved from any degradation products or excipients. Use peak purity profiling via UV spectra [4]. | | Robustness | Deliberately vary parameters (mobile phase composition ±2%, saturation time ±10%). The method should remain unaffected. | | LOD & LOQ | Calculate based on standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S; LOQ = 10σ/S) [3]. |

Important Considerations for Researchers

  • Method Development is Key: The mobile phase from the literature is an excellent starting point. You may need to fine-tune the ratio (±2-5%) to achieve an optimal Rf value (ideally between 0.3 and 0.7) and a compact, symmetrical spot.
  • Forced Degradation Studies: To prove the method is "stability-indicating," perform forced degradation on the drug substance (e.g., acid/base hydrolysis, oxidation, thermal, and photolytic stress). The method should effectively separate this compound from its degradation products [4] [6].
  • Calibration Curve Fit: While linear models are common, the referenced study for Thiocolchicoside used a third-order polynomial for a wider concentration range. Evaluate which model (linear or polynomial) best fits your this compound data [1] [2].

I hope this synthesized protocol provides a solid foundation for your work. Developing a robust analytical method requires systematic experimentation, but existing literature offers valuable guiding principles.

> Note: This protocol is an extrapolation based on a related scientific publication. It has not been experimentally verified for this compound and should be treated as a starting point for method development.

References

Floctafenine protein binding and volume of distribution studies

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile of Floctafenine

This compound is a nonsteroidal anti-inflammatory drug (NSAID) of the fenamate class. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are key mediators of pain and inflammation [1].

The table below summarizes the key known and unknown pharmacokinetic parameters of this compound based on available data.

Parameter Status/Value Notes
Protein Binding Not quantitatively reported [2] [3] Known to be extensively metabolized to floctafenic acid, which is pharmacologically active [2].
Volume of Distribution No specific data available The active metabolite's properties likely influence the overall distribution.
Primary Mechanism Inhibition of COX-1 and COX-2 [2] [3] Floctafenic acid is a more potent COX inhibitor than the parent drug [2].
Metabolism Rapidly converted to floctafenic acid [2]
Key Clinical Consideration Interferes with the antiplatelet effect of aspirin [2] Should be avoided in cardiovascular patients on low-dose aspirin therapy.

Proposed Experimental Protocols

Since specific data is unavailable, the following outlines standard protocols to determine these parameters.

Protocol 1: Determining Plasma Protein Binding

This protocol uses equilibrium dialysis to measure the fraction of drug bound to plasma proteins.

  • 1.1 Principle: A semi-permeable membrane separates a drug-containing buffer compartment from a plasma compartment. At equilibrium, the free (unbound) drug concentration is equal on both sides, allowing for calculation of the bound fraction.
  • 1.2 Materials:
    • This compound reference standard
    • Human plasma (heparinized)
    • Equilibrium dialysis device and membranes (e.g., 12-14 kDa MWCO)
    • Phosphate Buffered Saline (PBS), pH 7.4
    • HPLC system with UV/VIS detector
  • 1.3 Procedure:
    • Preparation: Spiked this compound into PBS and plasma to create a concentration series (e.g., 1-100 µM).
    • Loading: Load PBS (buffer) into one chamber and drug-spiked plasma into the opposing chamber.
    • Equilibration: Dialyze at 37°C with gentle agitation for 6-8 hours.
    • Sampling & Analysis: Post-dialysis, collect samples from both chambers. Quantify this compound and its major metabolite concentrations using a validated HPLC-UV method.
    • Calculation: Calculate the percentage of protein binding.
      • Free Concentration (C_free) = Concentration in buffer chamber
      • Total Concentration (C_total) = Initial concentration in plasma chamber
      • % Bound = [(C_total - C_free) / C_total] × 100
Protocol 2: Determining Volume of Distribution (Vd)

The volume of distribution is typically calculated from in vivo pharmacokinetic studies.

  • 2.1 Principle: Following intravenous administration, the Vd is calculated from the ratio of the administered dose to the plasma concentration at time zero, adjusted for the elimination phase.
  • 2.2 Materials:
    • This compound (IV formulation)
    • Animal model (e.g., rat)
    • Catheter for IV administration and serial blood sampling
    • LC-MS/MS system for bioanalysis
  • 2.3 Procedure:
    • Dosing & Sampling: Administer this compound via IV bolus. Collect serial blood samples at predetermined time points.
    • Bioanalysis: Process plasma samples and analyze this compound and metabolite concentrations using LC-MS/MS.
    • Pharmacokinetic Analysis: Use a non-compartmental analysis (NCA) model to determine key parameters from the mean plasma concentration-time profile.
    • Calculation: The volume of distribution at steady state (Vss) is a key parameter.
      • Vss = Dose × (AUMC / AUC²)
      • AUMC = Area under the first moment curve
      • AUC = Area under the concentration-time curve

The following diagram illustrates the logical workflow for the determination of Volume of Distribution as described in Protocol 2.

start IV Bolus Administration step1 Serial Blood Sampling (Pre-determined time points) start->step1 step2 Plasma Separation & Bioanalysis (LC-MS/MS) step1->step2 step3 Non-Compartmental Analysis (NCA) step2->step3 step4 Calculate Vd Vss = Dose × (AUMC/AUC²) step3->step4 result Volume of Distribution (Vd) step4->result

Mechanism of Action and Metabolic Pathway

This compound itself is a prodrug. Its therapeutic action is primarily mediated by its active metabolite, floctafenic acid. The diagram below illustrates the metabolic activation and primary pharmacological action.

Prodrug This compound (Prodrug) Metabolism Hepatic Metabolism Prodrug->Metabolism ActiveMetabolite Flocatfenic Acid (Active Metabolite) Metabolism->ActiveMetabolite Target Binds to α₂δ subunit of voltage-gated calcium channels ActiveMetabolite->Target Action Inhibits neurotransmitter release (Glutamate, Substance P) Target->Action Effect Analgesic Effect Action->Effect

Key Research Considerations

  • Focus on the Active Metabolite: Any experimental investigation must account for floctafenic acid. Protein binding and Vd studies are incomplete without simultaneous measurement of the metabolite [2].
  • Drug-Drug Interaction: this compound interferes with the antiplatelet effect of low-dose aspirin. This is a critical consideration for clinical development and patient stratification [2].
  • Data Gap: The lack of published quantitative data on protein binding and Vd represents a direct opportunity for original research.

Conclusion

While specific numbers for this compound's protein binding and volume of distribution are not available in the public domain, its pharmacokinetic profile is defined by rapid conversion to a potent active metabolite. The protocols provided here offer a roadmap for researchers to generate this essential data, which is critical for a full understanding of the drug's behavior in vivo and for informing further development.

References

Floctafenine hydrolytic degradation and stability issues

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the primary degradation product of Floctafenine? The main hydrolytic degradation product and metabolite of this compound is floctafenic acid [1].

  • What is the most common stability-indicating method for analyzing this compound and its degradant? A validated Micellar Liquid Chromatography (MLC) method is highly effective for the simultaneous determination of this compound and floctafenic acid. This method is stability-indicating and can be applied to tablets and human plasma without prior extraction [1].

  • My formulation includes Thiocolchicoside with this compound. Could this cause stability issues? While these drugs are co-formulated, Thiocolchicoside has its own stability concerns. It undergoes hydrolytic and oxidative degradation under stress conditions, producing several degradation products (e.g., D3 and D1SO) [2]. A stability-indicating method must be able to separate all these components from the main active ingredients.

  • What are the typical stress conditions to study this compound's stability? Forced degradation studies should follow ICH guidelines and include conditions such as alkaline, acidic, oxidative, thermal, and photolytic stress [1].


Experimental Protocols & Data

Here are detailed methodologies for key experiments cited in the FAQs.

Micellar Liquid Chromatography (MLC) for this compound and Floctafenic Acid

This method allows for the direct analysis of this compound in the presence of its hydrolytic degradant [1].

  • Chromatographic Conditions:

    • Column: CLC Shim-Pack C8 (150 mm x 4.6 mm, 5 µm)
    • Mobile Phase: 0.15 M Sodium dodecyl sulfate (SDS), 10% n-propanol, 0.3% triethylamine in 0.02 M orthophosphoric acid (pH 3.0)
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 360 nm
    • Injection Volume: 20 µL
  • Sample Preparation:

    • Tablets: Powder tablets and disperse in diluent. Sonicate and dilute to volume, then filter through a 0.45 µm membrane.
    • Human Plasma: Direct injection of plasma after protein precipitation is feasible without extraction steps.
  • Validation Data: The method was successfully validated. The key parameters are summarized in the table below [1].

Parameter This compound (FLF) Floctafenic Acid (FLA)
Linearity Range 0.5 - 25.0 µg/mL 0.4 - 10.0 µg/mL
Limit of Detection (LOD) 0.16 µg/mL 0.12 µg/mL
Limit of Quantitation (LOQ) Data not available Data not available
Recovery in Tablets 98.87 ± 1.37% Not applicable
Recovery in Human Plasma Not applicable 110.50 ± 6.5%

This MLC method's workflow for analyzing this compound stability can be visualized as follows:

Start Start Analysis Prep Prepare Mobile Phase: 0.15M SDS, 10% n-propanol, 0.3% TEA in 0.02M H₃PO₄, pH 3.0 Start->Prep Config Configure HPLC System: C8 Column (150x4.6mm, 5µm) Flow: 1.0 mL/min, Detection: 360nm Prep->Config Inj Inject Sample (20µL) Config->Inj Data Data Acquisition & Analysis Inj->Data End Identify and Quantify FLF and FLA Data->End

HPLC Method for Combination with Thiocolchicoside

For formulations combining this compound (FN) with Thiocolchicoside (TC), the following HPLC conditions have been reported [3].

  • Chromatographic Conditions:

    • Column: C18 Waters Symmetry (250 mm x 4.6 mm, 5 µm)
    • Mobile Phase: Methanol - 0.03 M Phosphate Buffer (70:30, v/v), pH 4.0
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 400 nm
  • Validation Data for this method: [3]

    • Linearity: 0.2-2 µg/mL for TC and 20-200 µg/mL for FN.
    • LOD: 0.02 µg/mL for TC and 0.70 µg/mL for FN.
Forced Degradation Study Protocol

Forced degradation helps identify degradation pathways and validate the stability-indicating power of your method [1] [2].

  • Recommended Stress Conditions:

    • Acidic Hydrolysis: Expose to 0.1-1 M HCl at elevated temperature (e.g., 60°C) for several hours.
    • Basic Hydrolysis: Expose to 0.1-1 M NaOH at elevated temperature (e.g., 60°C) for several hours.
    • Oxidative Degradation: Treat with 1-3% Hydrogen Peroxide (H₂O₂) at room temperature.
    • Thermal Degradation: Expose solid drug substance to dry heat (e.g., 60°C).
    • Photolytic Degradation: Expose to UV-Vis light as per ICH Q1B guidelines.
  • Analysis: Use the MLC or HPLC method above to monitor the decrease in the this compound peak and the formation of degradation peaks. Calculate the mass balance.


Troubleshooting Common Problems

  • Poor resolution between this compound and its degradant: Optimize the percentage of organic modifier (n-propanol) in the micellar mobile phase or adjust the pH. The use of triethylamine can help improve peak shape [1] [4].
  • Interference from co-formulated drug (Thiocolchicoside): Ensure your method uses a gradient elution if many impurities are present. A method developed for Thiocolchicoside and Aceclofenac used a gradient from 30% to 70% methanol to resolve 11 different related compounds, which is a good reference for complex separations [3].
  • Low recovery from plasma: The MLC method using a micellar mobile phase is designed to allow for direct injection of plasma samples. If recovery is low, check the compatibility of your sample preparation steps with the mobile phase [1].

References

Technical Support Guide: Preventing Floctafenine Degradation in Solution

Author: Smolecule Technical Support Team. Date: February 2026

Floctafenine Stability Overview & Degradation Mechanisms

This compound (CAS 23779-99-9) is a trifluoromethyl quinoline derivative with the chemical name 2,3-dihydroxypropyl 2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoate. This laboratory chemical presents significant stability challenges during experimental work, primarily undergoing hydrolytic degradation to form its primary degradation product, floctafenic acid. Understanding these degradation pathways is crucial for researchers developing robust analytical methods and formulation strategies.

Analytical Methods for Monitoring Degradation

Stability-Indicating Micellar Liquid Chromatography (MLC)
  • Column: CLC Shim-Pack octyl silane (C8) column (150 × 4.6 mm id, 5 μm particle size)
  • Mobile phase: 0.15 M sodium dodecyl sulfate, 10% n-propanol, 0.3% triethylamine in 0.02 M orthophosphoric acid (pH = 3)
  • Flow rate: 1.0 mL/min
  • Detection: UV at 360 nm
  • Linearity range: 0.5-25.0 μg/mL for this compound; 0.4-10.0 μg/mL for floctafenic acid
  • LOD: 0.16 μg/mL for this compound; 0.12 μg/mL for floctafenic acid
  • Applications: This method has been successfully applied to the determination of this compound in commercial dispersible tablets, with mean recovery of 98.87 ± 1.37%, and to the direct determination of the main metabolite in human plasma without prior extraction steps, with mean recovery of 110.50 ± 6.5% [1]
Reversed-Phase HPLC Method
  • Column: 5 μm C18 reversed-phase column at ambient temperature
  • Mobile phase: 0.05 M sodium acetate:acetonitrile:methanol (200:100:100 v/v/v) adjusted to pH 5
  • Flow rate: 1.5 mL/min
  • Detection: 350 nm
  • Sample preparation: Plasma samples purified using mobile phase as protein precipitant
  • Recovery: 88.13 to 101.93% for this compound and floctafenic acid from spiked plasma samples
  • Detection limits: 100 ng/mL for this compound; 50 ng/mL for floctafenic acid [3]

Table 1: Comparison of Analytical Methods for this compound and its Degradation Product

Parameter Micellar Liquid Chromatography Reversed-Phase HPLC
Separation Mechanism Micellar electrokinetic chromatography Reversed-phase partition chromatography
Sample Preparation Direct injection of plasma possible Protein precipitation required
Analysis Time Faster due to simplified sample prep Longer due to extra preparation steps
Detection Sensitivity Moderate (LOD 0.16 μg/mL) High (LOD 100 ng/mL)
Applications Stability studies, formulation analysis Biological samples, pharmacokinetic studies
Environmental Impact Reduced organic solvent use Higher organic solvent consumption

Stabilization Strategies & Formulation Guidelines

Environmental Control Strategies
  • pH Management: this compound is particularly susceptible to hydrolytic degradation across a wide pH range, with significant degradation observed under both acidic and alkaline conditions. While specific pH stability data for this compound is limited in the available literature, the degradation pattern is consistent with ester-containing compounds that typically show maximum stability in slightly acidic to neutral pH ranges (pH 4-7) [1].

  • Temperature Control: Store this compound at -20°C (powder) or -80°C (in solution) to minimize thermal degradation. Laboratory studies should incorporate appropriate refrigeration of stock solutions and standard solutions, with monitoring of solution stability under refrigerated conditions (2-8°C) for the duration of analytical experiments [2].

  • Light Protection: Implement light-protected containers and conduct handling under low-actinic conditions to prevent photolytic degradation. Although specific photostability data for this compound is not provided in the search results, the general precaution for photosensitive compounds should be applied [2].

Solvent System Considerations
  • Aqueous Systems: In aqueous solutions, this compound may precipitate at extreme pH values due to changes in solubility, following a precipitation-redissolution-degradation process similar to that observed with diclofenac in Photo-Fenton degradation studies [4]. This behavior complicates degradation kinetics and requires careful monitoring.

  • Organic Cosolvents: Consider the use of water-miscible organic cosolvents such as ethanol, propylene glycol, or polyethylene glycol to enhance solubility and potentially improve stability. However, compatibility must be verified as this compound is incompatible with strong acids, alkalis, and oxidizing/reducing agents [2].

Table 2: Stabilization Strategies for this compound in Solution

Degradation Factor Stabilization Approach Experimental Implementation
Hydrolytic Degradation pH control, limited aqueous exposure Use buffered solutions, minimize solution storage time
Oxidative Degradation Antioxidant incorporation, inert atmosphere Nitrogen blanket, argon sparging, antioxidant addition
Thermal Degradation Controlled temperature storage -20°C for powder, -80°C for solutions, cold chain maintenance
Photolytic Degradation Light-protected containers Amber glass, aluminum foil wrapping, low-actinic lighting
Metal Catalysis Chelating agents EDTA addition to sequester metal impurities

Troubleshooting Common Stability Issues

Table 3: Troubleshooting Guide for this compound Degradation Issues

Problem Potential Causes Solutions Preventive Measures
Progressive loss of potency Hydrolytic degradation in aqueous media Reduce water content in formulations Use non-aqueous vehicles when possible, prepare solutions fresh
Formation of acidic impurities Ester hydrolysis to floctafenic acid Monitor pH and adjust if necessary Implement regular pH monitoring and buffering systems
Precipitation in solution pH-dependent solubility changes Adjust pH to optimal range Characterize pH-solubility profile before formulation design
Variable analytical results Degradation during analysis Standardize sample preparation time Optimize and validate sample stability in analytical solutions
Color changes in solution Oxidative degradation or light exposure Protect from light, add antioxidants Use light-protective packaging, nitrogen headspace

Experimental Protocols & Methodologies

Forced Degradation Studies Protocol

Forced degradation studies help identify potential degradation products and validate stability-indicating analytical methods. The following protocol is adapted from International Conference on Harmonization (ICH) guidelines:

  • Acidic Degradation: Expose this compound solution to 0.1M HCl at room temperature for 4-8 hours, neutralizing aliquots at time intervals for analysis [1].

  • Alkaline Degradation: Treat this compound solution with 0.1M NaOH at room temperature for 4-8 hours, with periodic neutralization and analysis [1].

  • Oxidative Degradation: Subject this compound to 3% hydrogen peroxide at room temperature for 24 hours, analyzing samples at predetermined time points [1].

  • Thermal Degradation: Expose solid this compound to dry heat at 60°C for 24-72 hours to assess thermal stability [1].

  • Photolytic Degradation: Conduct both UV and visible light exposure studies according to ICH Q1B guidelines to determine photosensitivity [1].

All degradation samples should be analyzed using the stability-indicating MLC method described in Section 2.1, which successfully separates this compound from its hydrolytic degradation product, floctafenic acid.

HPLC Method Validation Protocol

To ensure reliable monitoring of this compound stability, implement the following validation parameters for your analytical method:

  • Specificity: Demonstrate separation of this compound from floctafenic acid and any other degradation products, proving the method is stability-indicating [1].

  • Linearity: Prepare standard solutions covering concentrations from 0.5-25.0 μg/mL for this compound and 0.4-10.0 μg/mL for floctafenic acid, with correlation coefficients (r²) ≥0.999 [1].

  • Accuracy: Conduct recovery studies using spiked samples, with acceptable recovery rates of 98-102% for this compound in formulations [1].

  • Precision: Evaluate both intra-day and inter-day precision, with coefficients of variation (RSD) less than 2% for retention time and peak area [3].

  • Robustness: Assess method resilience to deliberate variations in mobile phase composition, pH, and flow rate to establish system suitability criteria.

The following workflow diagram illustrates the key decision points in this compound stabilization and analysis:

floctafenine_workflow Start Start: this compound Solution Preparation Storage Storage Conditions -20°C (powder) -80°C (solution) Start->Storage Analysis HPLC/MLC Analysis Monitor this compound and Floctafenic Acid Storage->Analysis DegradationCheck Degradation Detected? Analysis->DegradationCheck pHAdjust Adjust pH to Optimal Range DegradationCheck->pHAdjust Hydrolysis Detected LightProtect Implement Light Protection Measures DegradationCheck->LightProtect Photodegradation Detected Antioxidant Consider Antioxidant Addition DegradationCheck->Antioxidant Oxidation Detected Success Stable Formulation Achieved DegradationCheck->Success No Degradation pHAdjust->Analysis LightProtect->Analysis Antioxidant->Analysis

Frequently Asked Questions

Q1: What is the primary degradation product of this compound that I should monitor in my stability studies?

The primary degradation product is floctafenic acid, formed through hydrolysis of the ester bond in this compound. This compound is also the main metabolite in biological systems and should be the primary focus of your stability-indicating method validation [1]. Your analytical method should successfully resolve this compound from floctafenic acid, as demonstrated in the MLC method using a C8 column with a mobile phase consisting of 0.15 M sodium dodecyl sulfate, 10% n-propanol, and 0.3% triethylamine in 0.02 M orthophosphoric acid (pH 3) [1].

Q2: What are the recommended storage conditions for this compound stock solutions?

For long-term stability, this compound should be stored at -20°C in powder form or -80°C when in solution [2]. These conditions minimize both thermal degradation and hydrolytic processes. For working solutions that require repeated use, consider storing small aliquots under refrigeration (2-8°C) for short periods (typically up to 1 week), with verification of stability under these conditions using your validated analytical method.

Q3: How can I prevent hydrolytic degradation of this compound in aqueous formulations?

While complete prevention of hydrolysis in aqueous systems may not be possible, several strategies can significantly reduce the degradation rate:

  • Maintain the solution at the pH of maximum stability (typically slightly acidic for ester compounds)
  • Reduce water activity in the formulation through the use of cosolvents
  • Store solutions at low temperatures to decrease kinetic reaction rates
  • Prepare fresh solutions immediately before use whenever possible
  • Consider lyophilization with reconstitution immediately before administration for clinical applications
Q4: What safety precautions should I implement when working with this compound?

This compound requires the following safety precautions:

  • Personal protective equipment including safety goggles, protective gloves, and impervious clothing
  • Adequate ventilation to prevent inhalation of dust or aerosols
  • Environmental protection measures as it is very toxic to aquatic life with long-lasting effects (H410)
  • Proper hygiene practices including washing skin thoroughly after handling and avoiding eating, drinking, or smoking in areas where the compound is handled [2]

Conclusion

Successful stabilization of this compound in solution requires a systematic approach combining proper storage conditions, pH optimization, light protection, and validated analytical monitoring. The key to maintaining this compound stability lies in understanding its susceptibility to hydrolytic degradation and implementing rigorous environmental controls throughout experimental workflows. By utilizing the stability-indicating methods and troubleshooting strategies outlined in this guide, researchers can significantly improve the reliability of their experimental results and extend the useful lifespan of this compound solutions in both research and development settings.

References

optimizing Floctafenine stock solution concentration and storage

Author: Smolecule Technical Support Team. Date: February 2026

Floctafenine Stock Solution & Storage Guide

Q: What is the recommended concentration range for a this compound stock solution? For analytical purposes, stock solutions are typically prepared in the range of 0.5 to 25.0 µg/mL. This range is suitable for quantification using methods like Micellar Liquid Chromatography (MLC), which can detect this compound at levels as low as 0.16 µg/mL [1].

Q: What is the optimal storage condition for this compound stock solutions? this compound is susceptible to hydrolytic degradation. For maximum stability, store stock solutions in a cool, dark place. Protect them from light and avoid alkaline, acidic, or oxidative conditions to prevent degradation to floctafenic acid [1].

Stability and Analytical Methods

Understanding the stability profile of your stock solution is critical for reliable experimental results. The table below summarizes key degradation conditions and appropriate analytical methods.

Aspect Key Findings & Methods
Major Degradation Product Floctafenic Acid (FLA) - formed via hydrolysis and also the main metabolite [1].
Stability-Indicating Assay Micellar Liquid Chromatography (MLC) effectively separates this compound from its degradation product (FLA) and co-formulated drugs like thiocolchicoside [1].
Degradation Conditions This compound degrades under alkaline, acidic, oxidative, thermal, and photolytic stress [1].
Alternative Analysis Methods High-Performance Liquid Chromatography (HPLC) [2] and Differential Pulse Cathodic Voltammetry (DPCV) [3] can also be used for determination.

Troubleshooting Common Issues

Issue: Low recovery or apparent loss of this compound in solution.

  • Potential Cause: Hydrolytic degradation to floctafenic acid, especially if the solvent or storage conditions are suboptimal [1].
  • Solution: Check the pH of your solvent. Avoid prolonged storage and re-test your stock solution concentration using a stability-indicating method like MLC to quantify both the parent drug and its degradation product [1].

Issue: Poor peak shape or resolution during chromatographic analysis.

  • Potential Cause: Degradation of the stock solution has occurred, leading to interfering peaks.
  • Solution: Prepare a fresh stock solution. For HPLC, a mobile phase of 0.05 M sodium acetate, acetonitrile, and methanol can be effective. Ensure the pH is adjusted to 5.0 [2].

Experimental Protocol: Stability Testing via MLC

This method allows you to directly assess the stability of your this compound stock solution [1].

Workflow: Stability Testing of this compound Stock Solution

Start Prepare this compound Stock Solution Stress Apply Stress Conditions: - Acidic - Alkaline - Oxidative - Thermal - Photolytic Start->Stress MLC Analyze by MLC Stress->MLC Compare Compare Chromatograms with Control MLC->Compare Assess Assess Degradation (% Recovery) Compare->Assess

Materials and Method:

  • Equipment: HPLC system with UV-Vis detector.
  • Column: C8 column (e.g., 150 mm x 4.6 mm, 5 µm).
  • Mobile Phase: 0.15 M sodium dodecyl sulfate, 10% n-propanol, 0.3% triethylamine in 0.02 M orthophosphoric acid, pH adjusted to 3.0.
  • Flow Rate: 1.0 mL/min.
  • Detection: 360 nm.
  • Procedure:
    • Prepare a control sample from your stock solution without applying stress.
    • Prepare stressed samples by subjecting aliquots of the stock solution to various stress conditions (e.g., acid, base, oxidant, heat, light).
    • Inject and run all samples under the specified MLC conditions.
    • A stability-indicating method will show a distinct peak for this compound and a separate peak for its degradation product (floctafenic acid). The extent of degradation is calculated by comparing the peak areas of the stressed samples to the control [1].

References

troubleshooting low Floctafenine recovery in analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

Why is Floctafenine Recovery Low?

Low analytical recovery can stem from various issues during sample preparation and analysis. The table below summarizes the primary culprits and their solutions.

Cause of Low Recovery Underlying Reason Recommended Solution
Incomplete Extraction [1] Solvent polarity mismatch with analyte and matrix; competition between solvent and sample matrix. Adjust solvent polarity (e.g., use acetonitrile/acetone for high-fat samples); use water bath heating, sonication, or multiple extractions [1].
Analyte Degradation [1] This compound decomposing due to light, oxygen, heat during analysis. Use antioxidants, perform analysis under light protection, carefully regulate nitrogen evaporation temperature [1].
SPE Process Loss [1] [2] Incorrect sorbent selection; pH mismatch; over-aggressive washing; incomplete elution. Match sorbent chemistry to analyte; adjust sample pH to control ionization; optimize wash/elution solvent strength and volume [1] [2].
Non-Specific Adsorption [2] Analyte loss by adhering to labware surfaces (e.g., tubes, filters). Use low-binding plasticware or silanized glassware; add carrier proteins (e.g., BSA) or surfactants to samples [2].
Calculation Errors & Matrix Effects [1] [3] Matrix components suppressing or enhancing analyte signal in detection (e.g., LC-MS/MS). Use matrix-matched calibration curves, standard addition, or isotope-labeled internal standards for quantification [1] [3].

Experimental Protocol for Recovery Improvement

The following workflow, based on a successful HPLC determination of this compound with Thiocolchicoside, provides a validated method to achieve high recovery [4].

G start Start: Sample Preparation sp1 1. Use C18 Column (e.g., Agilent Poroshell 120 EC-C18) start->sp1 sp2 2. Prepare Mobile Phase: - Mobile Phase A: 100 mM Acetate Buffer (pH 4.8) - Mobile Phase B: Acetonitrile sp1->sp2 sp3 3. Set Column Temperature: 40 °C sp2->sp3 sp4 4. Set Flow Rate: 0.5 mL/min sp3->sp4 sp5 5. Set Detection Wavelength: 248 nm sp4->sp5 sp6 6. Use Gradient Elution sp5->sp6 end Analyze Results sp6->end

Key Method Details & Justification [4]:

  • Stationary Phase: A C18 column is standard for reversed-phase separation of non-polar to medium-polarity molecules like this compound.
  • Mobile Phase & pH: The acetate buffer at pH 4.8 helps control the ionization state of the analyte, promoting consistent interaction with the stationary phase. A gradient with acetonitrile ensures sharp elution of both active ingredients and related compounds.
  • Temperature Control: Maintaining the column at 40°C improves chromatographic efficiency and reduces backpressure.
  • Validation Outcome: This method demonstrated recovery rates of 97.0% to 99.5% for the active ingredients in tablet formulations, confirming its high accuracy [4].

Key Considerations for this compound

  • Justifying a Consistently Low Recovery: If recovery is consistently low (e.g., 80%) but reproducible and linear, it may be justified for validation purposes, provided an internal standard is used to control precision [5]. The root cause should still be investigated.
  • This compound's Properties: Its structure contains electron-rich atoms (N, O, F), making it prone to adsorption on surfaces [6]. Its stability should be verified under analytical conditions, as many pharmaceuticals are susceptible to light, heat, or oxidation [1].

References

improving Floctafenine solubility for in vitro assays

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Floctafenine and Solubility Challenges

Q1: What is this compound and why is its solubility important for in vitro assays? this compound is an anti-inflammatory analgesic used to manage mild to moderate acute pain. Its mechanism of action is believed to involve the inhibition of prostaglandin synthesis [1]. In drug discovery, a compound's aqueous solubility is crucial because low solubility can lead to unpredictable and unreliable results during in vitro testing [2]. Molecules must be dissolved to undergo pharmacological processes in vitro, including permeation, metabolism, bioassay, and target binding [2]. Issues with solubility can cause underestimation of a compound's activity, increased development costs, and problems with bioavailability and toxicity further down the development pipeline [3] [2].

Q2: What are the key properties of this compound that influence its solubility? The available data on this compound's physicochemical properties is limited. However, here are its basic identifiers and structure:

Property Value / Description
Chemical Formula C₂₀H₁₇F₃N₂O₄ [1]
Average Molecular Weight 406.3552 g/mol [1]
IUPAC Name 2,3-dihydroxypropyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate [1]
CAS Number 23779-99-9 [1]

The following diagram outlines the general workflow for diagnosing and addressing solubility issues in bioassays:

G cluster_methods Solubility Assessment Methods cluster_strategies Available Strategies Start Start: Unreliable Assay Results S1 Suspect Compound Solubility Start->S1 S2 Determine Solubility Profile S1->S2 M1 Kinetic Solubility Assay S2->M1  Early Discovery M2 Thermodynamic Solubility Assay S2->M2  Lead Optimization S3 Choose Optimization Strategy T1 Assay Protocol Modification S3->T1 T2 Use of Solubility- Enhancing Agents S3->T2 T3 Formulation Approaches S3->T3 M1->S3 M2->S3 End Improved Assay Reliability T1->End T2->End T3->End

Experimental Protocols & Strategies

Q3: What experimental methods can I use to determine this compound's solubility? You can measure solubility as either a kinetic or thermodynamic value. The choice depends on your project's stage [3] [2].

Assay Type Typical Use Case Key Characteristics Common Detection Methods
Kinetic Solubility Early-stage discovery, high-throughput screening (HTS) Fast, uses DMSO stock solutions, measures "fastest precipitating species" [3] [2] Nephelometry (light scattering), direct UV, LC/MS [3] [2]
Thermodynamic Solubility Lead optimization, formulation Longer incubation (12-24 hrs), uses pure solid compound, measures "true" equilibrium solubility [3] [2] Shake-flask method with LC/MS detection [3]

Q4: What are the best strategies to improve this compound's solubility in my bioassays? Low solubility can affect bioassays at multiple stages. Here are strategies to optimize your protocols [4]:

Stage of Assay Challenge Recommended Strategy
Compound Storage Precipitation from DMSO stocks Use controlled environment; validate stock concentrations [4].
Dilution Precipitation during intermediate aqueous dilution Avoid intermediate aqueous dilution. Perform serial dilution in DMSO and add small volumes directly to assay media [4].
Assay Media Precipitation in final assay buffer Increase DMSO tolerance (e.g., to 1-2%); use cosolvents (e.g., acetonitrile); add solubilizing agents like cyclodextrins or surfactants (e.g., Pluronic F-127) [4].
Detection Precipitates interfere with readout Use detection methods less susceptible to turbidity; centrifuge or filter plates before reading [4].

Q5: Are there specific agents that can enhance solubility without interfering with the assay? Yes, several agents can be helpful, but their compatibility with your specific biological system must be tested.

Agent Category Examples Considerations for Use
Surfactants Pluronic F-127 [4] Can help stabilize compounds and prevent adhesion to labware; critical micelle concentration is a key parameter.
Complexing Agents 2-hydroxypropyl-β-cyclodextrin (HBC) [4] Forms inclusion complexes with hydrophobic molecules; generally biologically inert at low concentrations.
Cosolvents Acetonitrile, Ethanol, DMSO (increased %) [4] Can denature proteins or affect cell membranes; use at the lowest effective concentration.

Troubleshooting Common Problems

Q6: My assay results are inconsistent. How do I know if poor solubility is the cause? Inconsistency is a classic symptom of solubility limitations. To diagnose this:

  • Visual Inspection: Look for cloudiness or precipitate in your assay wells after adding this compound.
  • Nephelometry: Use a plate-reader equipped with a nephelometer to quantitatively detect precipitate formation in your assay buffer [3] [2].
  • Concentration Verification: After incubation, centrifuge or filter your assay plates and measure the concentration of this compound in the supernatant using LC/MS. If it's significantly lower than the nominal concentration, precipitation has occurred [3] [4].

Q7: I am using a DMSO stock solution, but my compound still precipitates. What can I do? This is a common issue. Beyond the strategies in Q4, consider:

  • Validate Stock Solutions: Ensure your DMSO stock solutions are fresh and properly stored to avoid water absorption, which can cause precipitation.
  • Screen Solubilizing Agents: Test different agents like cyclodextrins and surfactants in your assay buffer to identify the most effective one for this compound [4].
  • Reduce Assay Concentration: If biologically relevant, screen at lower concentrations of this compound to stay within its soluble range [4].

Key Takeaways for Researchers

  • Profile Solubility Early: Determine this compound's kinetic and thermodynamic solubility profiles to set appropriate assay conditions [3] [2].
  • Modify Assay Protocols: Avoid aqueous dilution steps, use small volume DMSO additions, and consider increasing the DMSO tolerance of your assay [4].
  • Employ Solubility Enhancers: Agents like cyclodextrins and surfactants can significantly improve solubility without majorly disrupting many in vitro systems [4].
  • Verify Concentrations: Do not rely on nominal concentrations; measure the actual dissolved concentration in your assay medium for reliable data interpretation [4].

References

Floctafenine stability in different pH conditions

Author: Smolecule Technical Support Team. Date: February 2026

Floctafenine Stability Profile

The core stability information for this compound is summarized in the table below.

Condition Stability Profile Key Degradation Product Analytical Method Used
Alkaline Rapid degradation via hydrolysis [1] Floctafenic Acid (FLA) [2] [3] Micellar Liquid Chromatography (MLC) [2]
Acidic Stable (based on ICH stress testing) [2] Information not specified in search results Micellar Liquid Chromatography (MLC) [2]
Neutral Stable in solid form; unstable in solution under UV/visible light [1] Photodegradation products [1] Spectrophotometry [1]
Oxidative Stable (based on ICH stress testing) [2] Information not specified in search results Micellar Liquid Chromatography (MLC) [2]

The following workflow diagram illustrates the key stages for investigating this compound stability, integrating the methodologies from the search results.

Start Start Stability Investigation Stress Apply Stress Conditions Start->Stress Alkaline Alkaline Hydrolysis (pH > 7) Stress->Alkaline Acidic Acidic Condition (pH < 7) Stress->Acidic Oxidative Oxidative Stress Stress->Oxidative Photolytic Photolytic Stress (UV/Light) Stress->Photolytic Analyze Analyze Samples MLC Micellar Liquid Chromatography (Mobile Phase: 0.15M SDS, 10% n-propanol, 0.3% TEA) Analyze->MLC HPLC HPLC with UV Detection (Detection: 350-360 nm) Analyze->HPLC Spectro Spectrophotometry Analyze->Spectro Identify Identify Degradants FLA Primary Degradant: Floctafenic Acid Identify->FLA Report Report & Troubleshoot Alkaline->Analyze Acidic->Analyze Oxidative->Analyze Photolytic->Analyze MLC->Identify HPLC->Identify Spectro->Identify FLA->Report

Experimental Protocol: MLC for Stability Testing

This method is particularly useful as it simultaneously analyzes this compound and its main degradant, Floctafenic Acid (FLA) [2].

  • Method Overview: A stability-indicating Micellar Liquid Chromatography (MLC) method for the assay of this compound (FLF) in the presence of its hydrolytic degradation product and main metabolite, Floctafenic Acid (FLA) [2].
  • Chromatographic Conditions:
    • Column: CLC Shim-Pack octyl silane (C8), 150 mm x 4.6 mm, 5 µm [2].
    • Mobile Phase: 0.15 M sodium dodecyl sulfate (SDS), 10% n-propanol, 0.3% triethylamine in 0.02 M orthophosphoric acid, pH adjusted to 3.0 [2].
    • Flow Rate: 1.0 mL/min [2].
    • Detection: UV at 360 nm [2].
    • Injection Volume: Not specified in results (typically 20 µL for standard HPLC) [2].
  • Sample Preparation:
    • For tablets: Powder tablets, dissolve in solvent, sonicate, filter, and dilute with the mobile phase [2].
    • For plasma: Direct determination of FLA is possible without prior extraction; dilute plasma sample with mobile phase, vortex, and centrifuge. Inject the supernatant [2].
  • Validation Data:
    • Linearity: 0.5-25.0 µg/mL for FLF and 0.4-10.0 µg/mL for FLA [2].
    • Detection Limit (LOD): 0.16 µg/mL for FLF and 0.12 µg/mL for FLA [2].
    • Recovery: ~98.9% from tablets and ~110.5% for FLA from human plasma [2].

Frequently Asked Questions

Q1: What is the primary degradation pathway for this compound? A1: The primary chemical degradation pathway for this compound is alkaline hydrolysis [1]. It is an ester, which makes it susceptible to breakdown in basic conditions, leading to the formation of its major degradation product and metabolite, Floctafenic Acid (FLA) [2] [3].

Q2: My HPLC analysis of this compound shows extra peaks. What could be the cause? A2: Extra peaks in your chromatogram likely indicate the formation of degradation products. The most probable cause is exposure to alkaline conditions during sample preparation or storage, generating Floctafenic Acid [2] [3]. Another possibility, especially if your sample was prepared in neutral solvent and exposed to light, is photodegradation [1]. Using a stability-indicating method like the MLC method described above can help separate and identify these compounds [2].

Q3: Can I analyze this compound and its degradant in biological samples like plasma? A3: Yes. The MLC method has been successfully applied for the direct determination of Floctafenic Acid in human plasma without prior extraction steps, simplifying the analysis [2]. Another study used a conventional HPLC method with a C18 column and a mobile phase of acetate buffer, acetonitrile, and methanol for plasma analysis [3].

References

handling and storage conditions for Floctafenine powder

Author: Smolecule Technical Support Team. Date: February 2026

Floctafenine Handling & Storage Guide

Here are the detailed , presented for a technical support context.

Chemical Profile & Storage Specifications

Aspect Specification
CAS Number 23779-99-9 [1] [2] [3]
Molecular Formula C₂₀H₁₇F₃N₂O₄ [1] [2]
Molecular Weight 406.36 g/mol [1] [2]
Appearance White to off-white solid [1]
Recommended Storage (Powder) -20°C [2]
Shelf Life (Powder) Up to 24 months at -20°C [2]
Reconstituted Solution (DMSO) 2 weeks at 4°C; 6 months at -80°C [2]

Safety Data & Handling Protocols

Aspect Precaution
GHS Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long-lasting effects [3].
Personal Protective Equipment (PPE) Safety goggles, protective gloves, and impervious clothing [3].
Engineering Controls Use in a well-ventilated area. Provide accessible safety shower and eyewash station [3].
Safe Handling Avoid inhalation and contact with skin or eyes. Do not eat, drink, or smoke when handling. Avoid dust formation [3].
Spill Management Absorb spillage with a liquid-binding material (e.g., diatomite). Decontaminate surfaces with alcohol. Collect spillage for approved waste disposal [3].

Frequently Asked Questions (FAQs)

Q1: What is the chemical stability of this compound in solution? Once dissolved in DMSO, stock solutions are best used the same day. For stock solutions made in advance, aliquot and store at -20°C for up to one month [2]. Note that hygroscopic DMSO can impact solubility, so use newly opened solvent for reconstitution [1].

Q2: What are the primary safety concerns when handling this compound powder? The main hazards are that it is harmful if swallowed (H302) and very toxic to aquatic life (H410) [3]. Always wear appropriate PPE, use in a well-ventilated area, and avoid any release into the environment [3].

Q3: What should I do if I spill this compound powder in the lab?

  • Personal Precautions: Wear full protective equipment.
  • Containment: Prevent the material from entering drains.
  • Clean-up: Absorb the spill with a suitable binding material and decontaminate surfaces with alcohol.
  • Disposal: Dispose of all contaminated material according to approved waste disposal protocols [3].

Experimental Workflow for Handling this compound

The following diagram outlines the key steps for the safe and effective handling of this compound in a laboratory setting, from preparation to disposal.

Start Start: Retrieve this compound StorageCheck Confirm Storage at -20°C Start->StorageCheck PPE Don Appropriate PPE: Gloves, Goggles, Lab Coat StorageCheck->PPE Weigh Weigh in Controlled Environment PPE->Weigh Reconstitute Reconstitute in DMSO Weigh->Reconstitute AliquotStore Aliquot & Store Solution Reconstitute->AliquotStore Use Use in Experiment AliquotStore->Use Dispose Dispose as Hazardous Waste Use->Dispose End End Dispose->End

References

minimizing Floctafenine adsorption in experimental systems

Author: Smolecule Technical Support Team. Date: February 2026

Floctafenine Adsorption: Key Characteristics

Understanding the inherent properties of this compound is the first step in troubleshooting adsorption issues. The table below summarizes its known adsorption behavior from the search results.

Property Description & Experimental Observation Implication for Adsorption
Adsorption Isotherm Obeyed the Langmuir model in experiments with zinc in 0.1 M HCl solution [1]. Suggests formation of a monolayer on solid surfaces, a process that is often rapid and can saturate available sites.
Adsorption Mechanism Classified as physical adsorption (physisorption) based on thermodynamic studies [1]. Binding is typically reversible, involving weaker forces like van der Waals interactions, rather than strong covalent bonds.
Inhibitor Stability Quantum chemical studies indicated a negative binding energy for the molecule [1]. Implies the molecule is stable and has a inherent tendency to adsorb onto surfaces to reach a lower energy state.

Potential Mitigation Strategy

While the search results do not contain a direct method for minimizing this compound adsorption, one study on a different system (SDS surfactant on kaolinite) offers a potentially transferable strategy:

  • Use of Nanoparticles: Research showed that the presence of Silicon Dioxide (SiO₂) and Aluminum Oxide (Al₂O₃) nanoparticles significantly reduced the adsorption of the surfactant SDS onto kaolinite. The nanoparticles competed for adsorption sites, reducing the amount of surfactant lost [2]. This approach could be investigated for this compound in your experimental system.

Experimental Workflow for Testing Solutions

To systematically address the adsorption problem, you can adopt the following workflow. This diagram outlines a logical process for developing and validating a solution.

workflow Start Define Problem: This compound Adsorption A Hypothesize Solution (e.g., Additive, Coating) Start->A B Design Experiment (Benchmark vs. Test Conditions) A->B C Execute Experiment & Analyte Measurement B->C D Analyze Adsorption (Compare % Recovery) C->D E Interpret Results & Optimize Strategy D->E F Document Protocol E->F

The key to this workflow is the quantitative measurement of this compound in solution. You can adapt a basic experimental protocol from corrosion science to test mitigation strategies [1]:

  • Prepare Solution: Dissolve a known, precise concentration of this compound in your experimental solvent (e.g., 0.1 M HCl or a buffer matching your system's pH) [1].
  • Introduce Surface: Add a defined surface area of the material from your experimental system (e.g., container polymer, filter material, reactor wall sample) to the solution.
  • Incubate: Allow the mixture to stand for a predetermined time at a controlled temperature to reach adsorption equilibrium [1].
  • Measure Analytic Concentration: After separating the solid material, quantify the this compound concentration remaining in the solution. Techniques like UV-Vis spectroscopy or HPLC are suitable for this.
  • Calculate Adsorption: The difference between the initial and final concentration represents the amount adsorbed. Test your mitigation strategy (e.g., adding nanoparticles, a competing agent, or a surface coating) alongside a control and compare the recovery percentages.

Frequently Asked Questions

Why does this compound adsorb to surfaces so readily? Its molecular structure contains electron-rich atoms (N, O, F) and π-bonds, which facilitate interaction with solid surfaces through physical adsorption mechanisms [1]. Its stable, low-energy configuration also promotes adsorption [1].

What surfaces should I be most concerned about? While the specific research involved zinc [1], the general principle is that adsorption can occur on any high-surface-area material. Be particularly mindful of container walls, filters, and any solid phases present in your experimental setup.

References

Floctafenine vs indomethacin COX inhibition potency comparison

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile & COX Inhibition Comparison

The table below summarizes the key experimental data for Floctafenine and Indomethacin.

Feature This compound Indomethacin
COX-1 Inhibition Potent inhibitor; slight preference for COX-1 [1] Potent, non-selective inhibitor; greater selectivity for COX-1 [2]
COX-2 Inhibition Potent inhibitor [1] Potent, non-selective inhibitor [2]
In Vitro Potency (COX-1) Floctafenic acid (active metabolite) is a more potent inhibitor than parent drug [1] IC₅₀ (ovine COX-1): 27 nM [3]
In Vitro Potency (COX-2) Information not available in search results IC₅₀ (mouse COX-2): 127 nM; IC₅₀ (human COX-2): 180 nM [3]
Selectivity Ratio Slight preference for COX-1 [1] Approximately 15-fold higher selectivity for COX-1 over COX-2 [3]
Inhibition Kinetics Information not available in search results Slow, tight-binding, time-dependent inhibition [3]
Active Form Floctafenic acid (metabolite) is the primary mediator of COX inhibition [1] Parent drug [2]

Detailed Experimental Data and Methodologies

For researchers, the methodologies and contexts of the key experiments are crucial for interpreting the data.

This compound
  • Experimental Protocol (Clinical Pharmacology): An open-label, crossover study was conducted on 11 healthy Thai volunteers. The study involved administering this compound (200 mg, three times daily), low-dose aspirin, or their combination for 4 days. Blood samples were taken to assess:
    • In vitro potency: this compound and its metabolite, floctafenic acid, were added directly to whole blood to measure COX-1 and COX-2 inhibition.
    • Ex vivo activity: COX-1 and COX-2 activities were measured in blood samples taken from volunteers after dosing with this compound alone. The inhibition was plotted against the plasma concentration of floctafenic acid [1].
  • Key Findings: The study concluded that floctafenic acid is a more potent inhibitor than the parent drug and that therapeutic dosing leads to profound inhibition of prostanoid biosynthesis [1].
Indomethacin
  • Experimental Protocol (Enzyme Kinetics): The potency of indomethacin and its derivative, CF3-indomethacin, was evaluated using purified cyclooxygenase enzymes (mouse and human COX-2, ovine COX-1). The protocol involved:
    • Reconstituting enzymes with hematin.
    • Pre-incubating the enzyme with the inhibitor for 3 minutes at 37°C.
    • Initiating the reaction by adding radioactive [1-¹⁴C]-arachidonic acid.
    • Measuring the conversion of arachidonic acid to prostaglandins after a 30-second incubation to determine the IC₅₀ values (the concentration that inhibits 50% of enzyme activity) [3].
  • Key Findings: This assay confirmed indomethacin as a potent, time-dependent, and non-selective inhibitor, with a clear, approximately 15-fold higher selectivity for COX-1 over COX-2 [3].

Mechanisms and Metabolic Pathways

The following diagram illustrates the shared mechanism of action and the critical difference in how this compound and Indomethacin exert their effects.

G cluster_this compound This compound Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzyme AA->COX Conversion Prostaglandins Prostaglandins (Pain, Fever, Inflammation) COX->Prostaglandins F_parent This compound (Prodrug) F_metab Hepatic Metabolism F_parent->F_metab F_active Floctafenic Acid (Active Metabolite) F_metab->F_active F_active->COX Inhibits I_active Indomethacin (Active Drug) I_active->COX Inhibits

As the diagram shows:

  • Both drugs ultimately inhibit the COX enzyme, reducing the synthesis of prostaglandins which mediate inflammation, pain, and fever [4] [2].
  • A key difference is that This compound acts as a prodrug. It requires conversion by the liver into its active metabolite, floctafenic acid, which is the primary agent responsible for COX inhibition [1].
  • Indomethacin, in contrast, is active in its parent form and directly inhibits COX enzymes [2].

Key Takeaways for Research and Development

  • Indomethacin is a well-established, potent non-selective NSAID with a well-characterized preference for COX-1, which correlates with its higher risk of gastrointestinal side effects [5] [3] [2].
  • This compound is a prodrug whose activity is mediated by its metabolite, floctafenic acid. It is a potent, non-selective inhibitor with a slight preference for COX-1 [1]. Its rapid onset of action is a noted characteristic [4].
  • Clinical Interaction Warning: Research indicates that this compound can interfere with the antiplatelet effect of low-dose aspirin, suggesting it should be avoided in patients with cardiovascular disease who are on aspirin therapy [1].
  • Research Gaps: The search results lack direct head-to-head comparisons of these two drugs in a single study. Furthermore, detailed kinetic parameters (like KI and k2) for this compound's inhibition, similar to those available for Indomethacin [3], were not found.

References

Floctafenine compared to other NSAIDs in pain models

Author: Smolecule Technical Support Team. Date: February 2026

Available Comparative Data on Floctafenine

The table below summarizes the primary comparative information found for this compound.

Aspect This compound Ibuprofen Comparative Finding
General Use Management of mild to moderate acute pain [1] Relief of pain and inflammation [2] -
Mechanism of Action Inhibits prostaglandin synthesis [1] Inhibits COX-1 and COX-2 enzymes [2] Both are non-selective NSAIDs, working through prostaglandin pathway inhibition.
Efficacy (in Osteoarthrosis) Provided comparable pain relief [3] Provided comparable pain relief [3] One study found them comparable in efficacy for treating osteoarthrosis pain [3].
Toxicity/Side Effects Side-effects were "few and generally mild" [3] Side-effects were "few and generally mild" [3] In a specific study, both drugs demonstrated a comparable and favorable side-effect profile [3].
Pharmacokinetics & Metabolism Not Available [1] Well-documented (e.g., volume of distribution, half-life) [2] [4] Data missing for this compound, preventing a full comparison.
Selectivity (COX-1 vs. COX-2) Not Available Non-selective [2] Data missing for this compound, preventing a key classification.

Experimental Protocol from Cited Study

The primary comparative study between this compound and Ibuprofen was a clinical trial with the following design [3]:

  • Design: A two-by-two-week crossover trial using a double-dummy technique of drug administration.
  • Participants: Patients with osteoarthrosis.
  • Dosage: Both drugs were administered at a dose of 200 mg, four times daily.
  • Duration: Each treatment period lasted for two weeks.
  • Outcome Measures: The primary outcome was pain relief, with secondary assessment of side-effects.

NSAID Signaling Pathway and this compound's Role

The diagram below illustrates the general mechanism of action for non-selective NSAIDs. Based on the available information that this compound "inhibits prostaglandin synthesis," its likely point of action is consistent with this pathway, though its precise enzyme selectivity is not specified in the search results [1].

G cluster_enzymes COX Isoforms rank1 Stimulus (e.g., Inflammation, Injury) rank2 Phospholipids in Cell Membrane rank1->rank2 Phospholipase A2 rank3 Arachidonic Acid rank2->rank3 rank4 Cyclooxygenase (COX) Enzymes rank3->rank4 COX1 COX-1 (Constitutive) rank3->COX1 Pathway COX2 COX-2 (Inducible) rank3->COX2 Pathway rank5 Prostaglandins (PGs) (Inflammation, Pain, Fever) rank4->rank5 rank6 Physiological Effects rank5->rank6 COX1->rank5 COX2->rank5 NSAIDs This compound / Ibuprofen (Non-selective NSAIDs) NSAIDs->rank4 Inhibits

Research Gaps and Recommendations

The current search results highlight significant gaps in the publicly available scientific literature on this compound, which prevents the creation of a detailed comparison guide. Key missing information includes:

  • Pharmacokinetic Data: Absorption, distribution, metabolism, and excretion (ADME) profiles are not available for this compound [1].
  • COX Enzyme Selectivity: Its relative inhibition of COX-1 versus COX-2 is not defined, a critical factor for understanding its gastrointestinal and cardiovascular risk profile [2] [5].
  • Broad Comparative Studies: Direct comparisons with a wider range of NSAIDs (e.g., Naproxen, Diclofenac, Celecoxib) across different pain models are lacking.

To advance your research, I suggest:

  • Consulting Specialized Databases: Deepen your search in pharmacology-specific databases such as IUPHAR/BPS Guide to PHARMACOLOGY or BindingDB.
  • Reviewing Historical Regulatory Documents: Since the drug was previously marketed in several countries, European Medicines Agency (EMA) archives or other national drug regulatory body reports may contain more detailed pre-clinical and clinical data.
  • Exploring Patent Literature: The chemical synthesis and some early research data might be found within the patent filings for this compound (e.g., U.S. Patent 3,644,368) [1].

References

Floctafenine vs. Other NSAIDs: A Comparative Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available information on Floctafenine and contrasts it with common NSAIDs like Ibuprofen and the selective COX-2 inhibitor Celecoxib.

Feature This compound Ibuprofen (Example non-selective NSAID) Celecoxib (Example COX-2 selective NSAID)
Drug Class Non-narcotic analgesic/NSAID (fenamic acid group) [1] [2] [3] Non-selective NSAID (propionic acid derivative) [4] Selective COX-2 inhibitor [5] [4]
Primary Mechanism Non-selective COX inhibitor (slightly higher potency for COX-1 in vitro) [3] Non-selective COX-1 & COX-2 inhibitor [4] Selective inhibition of cyclooxygenase-2 (COX-2) [5]
Key Indications Short-term pain management [3] Analgesic, anti-pyretic, anti-inflammatory [4] Osteoarthritis, Rheumatoid Arthritis, Acute Pain [5]
Efficacy Data Comparable to Ibuprofen (200mg QID) in osteoarthrosis pain relief [6] Established efficacy for pain and inflammation [4] Established efficacy for chronic inflammatory conditions [5] [7]
GI Safety Profile "Excellent" tolerance in rat gastric/intestinal mucosa (pre-clinical) [1]; Proposed as an alternative for patients with NSAID hypersensitivity [2] Higher risk of GI ulcers and bleeding [5] [4] Lower risk of gastroduodenal ulcers vs. non-selective NSAIDs [7]
Cardiovascular Risk Not described in available data Increased risk of MI and stroke (class-wide box warning) [5] [4] [8] Increased risk of MI and stroke (class-wide box warning); similar risk to some non-selective NSAIDs [5] [8] [7]
Other Notable Features Inactive in tail flick/hot plate tests (suggests peripheral action) [1]; High therapeutic index in animal models [1] Over-the-counter availability Contains a sulfonamide group; contraindicated in patients with sulfa allergy [5]

Experimental Data and Methodologies

For researchers, the key experimental findings and the methods used to obtain them are detailed below.

Analgesic Efficacy Testing (Animal Model)
  • Objective: To evaluate the analgesic potency of this compound in a live model [1].
  • Protocol:
    • Model: Used the p-benzoquinone-induced writhing test in rats (a standard assay for analgesic screening).
    • Intervention: Intraperitoneal injection of this compound at 50 mg/kg, administered 30 minutes prior to the writhing agent.
    • Control: Vehicle control.
    • Outcome Measure: Count of writhing episodes. Inhibition was calculated as 65.98% compared to control [1].
  • Relevance: This experiment demonstrated this compound's significant peripheral analgesic activity.
In Vitro COX Enzyme Inhibition
  • Objective: To determine the selectivity and potency of this compound for COX-1 vs. COX-2 enzymes [3].
  • Protocol:
    • System: Heparinized whole blood samples.
    • COX-1 Assay: Measured thromboxane production in platelets.
    • COX-2 Assay: Measured PGE2 production in LPS-stimulated monocytes.
    • Intervention: Incubation with this compound at concentrations ranging from 0.1 to 100 μM.
    • Analysis: IC50 values were calculated for both enzymes.
  • Findings: this compound inhibited both COX-1 (IC50 = 2.33 μM) and COX-2 (IC50 = 3.47 μM), showing a slight (1.5-fold) higher potency for COX-1 [3].
Human Challenge Trial for Hypersensitivity
  • Objective: To assess the safety of this compound as an alternative for patients with a history of adverse reactions to NSAIDs [2].
  • Protocol:
    • Design: Single-blinded, retrospective study with oral challenge.
    • Subjects: 150 patients with documented NSAID hypersensitivity.
    • Intervention: Administered this compound (200 mg total dose) in a single-blinded challenge.
    • Outcome Measure: Development of positive reaction (e.g., erythema, urticaria, bronchospasm, hypotension) within 24 hours.
  • Findings: 8.7% (13/150) of patients had a positive reaction to this compound. The study concluded it is a valid alternative for a majority of NSAID-sensitive patients [2].

Mechanism of Action Diagram

The following diagram illustrates the mechanism of this compound and other NSAIDs in the inflammatory pathway.

G ArachidonicAcid Arachidonic Acid COX1 COX-1 Enzyme ArachidonicAcid->COX1 COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins1 Homeostatic Prostaglandins (GI Protection, Platelet Aggregation) COX1->Prostaglandins1 Prostaglandins2 Inflammatory Prostaglandins (Pain, Inflammation, Fever) COX2->Prostaglandins2 NSAIDs Non-selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 NSAIDs->COX2 Coxibs COX-2 Selective NSAIDs (e.g., Celecoxib) Coxibs->COX2 This compound This compound This compound->COX1 This compound->COX2

Research Considerations and Limitations

When evaluating this compound for modern drug development, several critical factors should be considered:

  • Dated Evidence: The most specific clinical and pharmacological data for this compound is from the 1970s-1990s [1] [6]. Its status in current clinical practice and its market availability in various regions are unclear from the available data.
  • Regulatory and Safety Context: The understanding of NSAID risks, particularly cardiovascular risks, has evolved significantly since the early this compound studies [8]. A modern assessment would require extensive new safety studies.
  • Potential Niche: The primary contemporary research interest in this compound appears to be its potential role as an alternative for patients with hypersensitivity to other NSAIDs, though with an ~9% cross-reactivity risk [2].

References

Floctafenine COX-1 vs COX-2 selectivity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Selectivity

Floctafenine exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever [1].

  • COX Enzyme Function: The COX enzyme mediates the bioconversion of arachidonic acid to inflammatory prostaglandins. Most NSAIDs work by blocking this process [2].
  • Basis for Selectivity: Structurally, the COX-2 enzyme has a larger and more accessible active site channel compared to COX-1. A key difference is the presence of a valine residue in COX-2 instead of a bulkier isoleucine in COX-1. This creates a "side pocket" in COX-2 that selective inhibitors can target, a pocket that is restricted in COX-1 [2]. This compound's slight preference for COX-2 is likely related to its molecular structure interacting with this unique pocket.

The following diagram illustrates the shared mechanism of prostaglandin inhibition and the structural basis for COX-2 selectivity.

G COX Inhibition Mechanism cluster_cox2 COX-2 Active Site Arachidonic_Acid Arachidonic_Acid COX_1 COX_1 Arachidonic_Acid->COX_1 Conversion COX_2 COX_2 Arachidonic_Acid->COX_2 Conversion Prostaglandins Prostaglandins COX_1->Prostaglandins COX_2->Prostaglandins Valine_523 Valine 523 COX_2->Valine_523 Accessible_Pocket Accessible Side Pocket COX_2->Accessible_Pocket NSAIDs NSAIDs NSAIDs->COX_1 Inhibition NSAIDs->COX_2 Preferential Inhibition

Diagram: The mechanism of prostaglandin inhibition by NSAIDs via COX enzymes. The valine residue in the COX-2 active site creates a more accessible pocket, which is the structural basis for the preferential inhibition by drugs like this compound [2] [1].

Experimental Data and Protocols

The characterization of this compound's inhibitory activity typically involves in vitro enzyme assays. Below is a generalized protocol for a COX inhibition assay, which aligns with the methods used to generate data for compounds like this compound.

General Protocol for COX Enzyme Inhibition Assay [2] [3]

Step Component/Action Purpose & Details
1. Enzyme Source Preparation of COX-1 and COX-2 enzymes Typically uses purified recombinant human COX-1 and COX-2 enzymes to ensure specificity.
2. Reaction Mixture Arachidonic acid (substrate), cofactors (heme), and test compound (this compound) The drug is pre-incubated with the enzyme before adding the substrate to initiate the reaction.
3. Incubation Maintained at 37°C for a defined period (e.g., 10-30 minutes) Allows the enzymatic reaction to proceed in the presence of the inhibitor.
4. Reaction Stop Acidification or addition of a stopping agent Halts the enzyme activity at a precise time.
5. Product Measurement Quantification of Prostaglandin (e.g., PGE₂) Uses enzyme immunoassay (EIA) or other sensitive techniques to measure the amount of prostaglandin produced.
6. Data Analysis Calculation of IC₅₀ values The concentration of the inhibitor that reduces prostaglandin production by 50% is calculated for both COX-1 and COX-2. The COX-2/COX-1 IC₅₀ ratio indicates selectivity.

The workflow for this experimental process is visualized below.

G COX Inhibitor Assay Workflow Prep Prepare COX-1 & COX-2 Enzymes Mix Incubate Enzyme with Test Compound (this compound) Prep->Mix Start Add Arachidonic Acid (Substrate) Mix->Start Stop Stop Reaction Start->Stop Measure Measure Prostaglandin Production (e.g., PGE₂) Stop->Measure Analyze Calculate IC₅₀ and Selectivity Ratio Measure->Analyze

Diagram: Key steps in a COX enzyme inhibition assay to determine the selectivity profile of a compound like this compound [2] [3].

Clinical and Safety Profile

This compound's pharmacological profile leads to specific clinical implications.

  • Therapeutic Use: It is indicated for the relief of mild to moderate pain, such as musculoskeletal pain, dental pain, and postoperative pain [1].
  • Safety Considerations: Like other NSAIDs, its use is associated with potential gastrointestinal discomfort, and more seriously, ulcers and bleeding. It is contraindicated in patients with a history of hypersensitivity to NSAIDs, active gastrointestinal bleeding, or severe renal/hepatic impairment [1]. It's important to note that this compound is not currently available for human use in the United States [4].

Research Summary

This compound is a dual COX-1/COX-2 inhibitor with a documented slight preferential activity towards the COX-2 enzyme. This selectivity profile suggests a potential for a reduced incidence of gastrointestinal side effects compared to non-selective NSAIDs, while maintaining analgesic efficacy.

References

Floctafenine tolerability compared to dihydrocodeine pentazocine

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analgesic Tolerability and Efficacy

The table below summarizes key findings from clinical trials comparing floctafenine, dihydrocodeine, and pentazocine.

Analgesic Reported Efficacy Findings Reported Tolerability Findings (Side-Effects)

| This compound | • Ranked 1st in overall analgesic effect in a comparative trial. [1] • Superior to pentazocine (patient and doctor ratings) and dihydrocodeine (patient ratings). [1] • Provided similar pain relief to dihydrocodeine but with a longer duration. [2] | • Statistically significant fewer side-effects than pentazocine and dihydrocodeine. [1] • "Insignificant incidence of untoward side-effects." [2] | | Dihydrocodeine | • Inferior to this compound in patient ratings. [1] • Similar pain relief to this compound, but of shorter duration. [2] • A single 30 mg dose provides weak analgesia; inferior to ibuprofen 400 mg. [3] | • Statistically higher side-effects than this compound. [2] • Dizziness, drowsiness, and confusion are commonly reported. [3] | | Pentazocine | • Statistically significantly inferior to this compound in both patient and doctor ratings. [1] | • Statistically significantly more side-effects than this compound. [1] |

Experimental Protocols and Methodologies

The comparative data presented are derived from robust clinical trial designs. Here are the detailed methodologies for the key studies cited.

Double-Blind Comparative Clinical Trial (1976)
  • Objective: To compare the analgesic efficacy and side-effects of this compound, paracetamol, aspirin, dihydrocodeine, and pentazocine. [1]
  • Design: Multicentre, double-blind, controlled trial. [1]
  • Participants: 312 patients with painful conditions in a general practice setting. [1]
  • Intervention: Patients were administered one of the five study analgesics. [1]
  • Outcome Measures:
    • Primary: Overall rating of analgesic effect by both doctors and patients. [1]
    • Secondary: Incidence of side-effects reported by patients. [1]
  • Analysis: Statistical significance of the differences in efficacy and side-effect rates. [1]
Double-Blind Crossover Study in Post-Operative Pain (1975)
  • Objective: To compare the analgesic effect and side-effects of this compound and dihydrocodeine. [2]
  • Design: Double-blind, crossover study. [2]
  • Participants: 72 patients suffering from post-operative pain. [2]
  • Intervention: Patients received This compound (200 mg) and dihydrocodeine (60 mg) in a crossover manner. [2]
  • Outcome Measures:
    • Primary: Degree and duration of pain relief. [2]
    • Secondary: Incidence and severity of untoward side-effects. [2]
  • Analysis: Statistical comparison of pain relief duration and side-effect rates between the two treatments. [2]

Mechanisms of Action and Pathways

The compared analgesics have distinct mechanisms of action, which underlie their efficacy and side-effect profiles. The following diagram illustrates their primary molecular pathways.

G PainStimulus Painful Stimulus PeripheralNS Peripheral Nervous System PainStimulus->PeripheralNS CentralNS Central Nervous System PeripheralNS->CentralNS PainPerception Pain Perception CentralNS->PainPerception This compound This compound (Weak COX Inhibitor) COX Cyclooxygenase (COX) This compound->COX Dihydrocodeine Dihydrocodeine (μ-opioid Receptor Agonist) MuReceptor μ-opioid Receptor Dihydrocodeine->MuReceptor Pentazocine Pentazocine (Opioid Receptor Agonist-Antagonist) KappaReceptor κ-opioid Receptor Pentazocine->KappaReceptor Prostaglandins Reduced Prostaglandin Synthesis COX->Prostaglandins Prostaglandins->PeripheralNS Peripheral Sensitization Neurotransmission Inhibition of Neurotransmission MuReceptor->Neurotransmission KappaReceptor->Neurotransmission Neurotransmission->CentralNS Central Inhibition Neurotransmission->CentralNS Central Inhibition

The diagram above illustrates the primary sites of action:

  • This compound: A non-opioid analgesic that acts as a weak cyclooxygenase (COX) inhibitor, reducing the synthesis of prostaglandins that sensitize peripheral pain receptors [4].
  • Dihydrocodeine: A semi-synthetic μ-opioid receptor agonist. It is metabolized to dihydromorphine, which has a high affinity for mu-opioid receptors in the central nervous system, inhibiting pain neurotransmission [5].
  • Pentazocine: Classified as an opioid agonist-antagonist. It primarily acts as an agonist at κ-opioid receptors and a partial agonist/antagonist at μ-opioid receptors, leading to a different side-effect profile compared to pure agonists [1].

Key Implications for Research and Development

The data indicates that this compound's primary advantage lies in its distinctly non-opioid mechanism, which translates to a superior tolerability profile, specifically regarding lower rates of typical opioid side-effects like dizziness and drowsiness [1] [2]. This makes it a historically interesting candidate for patients intolerant to standard NSAIDs or who need to avoid opioids [4].

For a complete assessment, it is critical to note that this comparative data comes from studies conducted in the 1970s. Further research using modern clinical trial standards and direct comparisons with newer analgesics would be necessary to establish its relative position in today's therapeutic landscape.

References

validating Floctafenine analytical methods ICH guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the ICH Q2(R2) Validation Framework

For any analytical procedure used in drug substance or product release, the ICH Q2(R2) guideline defines the required validation characteristics [1]. The following table summarizes the core parameters you need to establish for a method like a Floctafenine assay.

Validation Characteristic Objective in Method Validation
Accuracy Demonstrate closeness between measured value and accepted reference value (true value) [2].

| Precision (Repeatability, Intermediate Precision) | Establish the degree of scatter in a series of measurements under prescribed conditions. Precision should be performed using authentic samples under routine conditions [2]. | | Specificity/Selectivity | Prove the method can assess the analyte unequivocally in the presence of expected components like impurities, excipients, or other analytes. A technology-inherent justification may suffice instead of experimental studies [2]. | | Linearity & Range | Linearity is replaced by "Response (Calibration Model)". Demonstrate a confirmed, suitable calibration model (linear or non-linear). The Range is the interval between the upper and lower levels of analyte for which suitability has been demonstrated [2]. | | Detection Limit (LOD) | The lowest amount of analyte that can be detected, but not necessarily quantified. | | Quantitation Limit (LOQ) | The lowest amount of analyte that can be quantified with acceptable accuracy and precision. The QL must be equal to or below the reporting threshold [2]. | | Robustness | Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. |

Experimental Protocol & Methodological Considerations

While a complete this compound method is not available, you can adapt principles from related analytical methods and the ICH framework.

  • Sample Preparation: For tablet analysis, a common approach involves accurately weighing and powdering tablets, dissolving the powder in a suitable solvent (e.g., methanol), sonicating to extract the analyte, filtering, and then making precise dilutions for analysis [3].
  • Reference Standard Solution: Prepare a solution of a certified this compound reference standard at a known concentration in the same solvent [3].
  • Chromatographic Conditions (Hypothetical HPLC Example): Based on methods for related compounds, you might use:
    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
    • Mobile Phase: A mixture of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol), often in a gradient or isocratic mode.
    • Detection: UV detection at a wavelength specific to this compound (this would need to be determined from its UV spectrum).
    • Flow Rate: e.g., 1.0 mL/min
    • Injection Volume: e.g., 10 µL
  • Validation Experiments:
    • For Accuracy: Perform a recovery study by spiking a placebo (blank mixture of excipients) with known quantities of this compound at multiple levels (e.g., 50%, 100%, 150% of the target concentration). The percentage recovery is calculated to assess accuracy [3].
    • For Precision (Repeatability): Analyze six independent samples of the same homogeneous tablet powder solution [3].
    • For Linearity (Calibration Model): Prepare and analyze standard solutions at a minimum of 5 concentrations across the expected range. Plot the response versus concentration and use statistical analysis to confirm the best-fit model (linear or non-linear) [2].
    • For Robustness: Deliberately introduce small variations in parameters like mobile phase composition (±2%), flow rate (±0.1 mL/min), column temperature (±2°C), and wavelength of detection (±2 nm), and observe the impact on the results [3].

Comparative Method Performance Data

The search results did not contain a direct side-by-side comparison of different this compound methods. However, one study on a TLC-densitometry method for Thiocolchicoside in the presence of this compound demonstrates the kind of data you should generate [4]. The table below shows how you could structure your own comparative data.

Analytical Method Key Performance Metrics Application & Context

| TLC-Densitometry [4] | Linear Range: 0.1 - 1.0 µg/spot Correlation: Third-order polynomial fit superior to linear Mobile Phase: Ethyl acetate:methanol:acetic acid (84:13:3) | Used for analysis of Thiocolchicoside as a minor component (1:100) in mixtures with this compound and Glafenine. | | UV Baseline Manipulation [3] | Linear Range: 4–20 µg/mL (for Drotaverine) Accuracy: Recovery studies at 50%, 100%, 150% Robustness: Tested vs. sonication time, wavelength, reference conc. | A simple UV method for a binary drug mixture, showcasing baseline manipulation to resolve overlapping spectra. |

Advanced Considerations: The Analytical Procedure Lifecycle

ICH Q2(R2) should be viewed in conjunction with ICH Q14 on analytical procedure development. This introduces a lifecycle approach, moving from traditional validation to ongoing monitoring and control [2]. The following diagram outlines this comprehensive process.

ATP Analytical Target Profile (ATP) Defines required performance Development Procedure Development ATP->Development Validation Validation (ICH Q2(R2)) Development->Validation Routine Routine Use Validation->Routine Monitoring Continuous Monitoring Routine->Monitoring Control Analytical Control Strategy Monitoring->Control Feedback Loop Control->Development Continuous Improvement Control->Validation Continuous Improvement

Workflow for a TLC-Densitometry Method

Since a TLC method was cited for a related analysis, the diagram below details its general workflow, which can be adapted for this compound [4].

SamplePrep Sample Preparation (Solvent extraction, filtration) Spotting TLC Plate Spotting (Pre-washed plates, precise volumes) SamplePrep->Spotting Development Chromatographic Development (Saturated chamber, mobile phase) Spotting->Development Drying Plate Drying Development->Drying Scanning Densitometric Scanning (Dual-wavelength, reflectance mode) Drying->Scanning DataAnalysis Data Analysis (Third-order polynomial calibration) Scanning->DataAnalysis

References

Floctafenine binding energy and adsorption studies on metal surfaces

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Pharmaceutical Corrosion Inhibitors for Zinc

Drug Name Inhibition Efficiency (%) & Conditions ΔE (HOMO-LUMO Gap, eV) Adsorption Isotherm Adsorption Energy (kJ mol⁻¹)
Floctafenine 85% (25 ppm, 0.1 M HCl, 303 K) [1] 7.731 [1] Langmuir [1] Information missing
Ceftazidime (CDZ) 70.3% (300 ppm, 1 M HCl, 298 K) [2] Information missing Temkin [2] -77.41 (from MC simulation) [2]
Seroquel 84% (1000 ppm, 0.1 M HCl, 333 K) [3] Information missing Temkin [3] Information missing
Clotrimazole ~90% (500 ppm, 0.1 M HCl, 298 K) [2] Information missing Information missing Information missing
Guaifenesin ~81% (300 ppm, 2 M HCl, 298 K) [2] Information missing Information missing Information missing
Detralex Information missing Information missing Information missing Information missing

The table shows this compound is a highly efficient inhibitor at low concentrations. A lower ΔE value, like that of this compound, indicates easier electron donation to the metal surface and potentially higher inhibition efficiency [1].

Experimental Protocols and Data Interpretation

Here is a summary of the key experimental methods used to generate the data in the comparison table.

Weight Loss Method

This is a simple method where the metal specimen is weighed before and after immersion in the corrosive solution.

  • Procedure: Cleaned and weighed zinc strips are immersed in a corrosive solution (e.g., 0.1 M HCl) with and without the inhibitor for a set period (e.g., 6 hours). After immersion, the strips are cleaned, dried, and re-weighed [3] [1].
  • Data Calculated:
    • Corrosion Rate ((v_{corr})): Calculated from the weight loss, surface area, and exposure time [3].
    • Inhibition Efficiency (% IE): Calculated using the formula: ( % IE = \frac{v_{corr}^o - v_{corr}}{v_{corr}^o} \times 100 ), where (v_{corr}^o) and (v_{corr}) are the corrosion rates without and with the inhibitor, respectively [3].
Electrochemical Methods

These methods provide insights into the kinetics and mechanism of corrosion.

  • Potentiodynamic Polarization (PDP):
    • Procedure: The potential of the working electrode (zinc) is scanned at a constant rate (e.g., 0.01 V s⁻¹) around its open-circuit potential. The resulting current is measured to generate Tafel plots [3] [1].
    • Data Interpreted: This technique reveals whether the inhibitor is mixed-type (affecting both anodic metal dissolution and cathodic hydrogen evolution), anodic, or cathodic. Both this compound and Seroquel act as mixed-type inhibitors [3] [1].
  • Electrochemical Impedance Spectroscopy (EIS):
    • Procedure: A small amplitude AC potential (e.g., 5 mV) is applied over a range of frequencies (e.g., 10 kHz to 1 Hz). The impedance response is analyzed using Nyquist or Bode plots [3] [1].
    • Data Interpreted: An increase in charge transfer resistance ((R_{ct})) with inhibitor concentration indicates the formation of a protective adsorbed layer on the metal surface [2].
Computational Studies

These methods help understand the interaction between the inhibitor molecule and the metal surface at the atomic level.

  • Quantum Chemical Calculations:
    • Procedure: Software like HyperChem is used to compute molecular parameters. The semi-empirical method PM3 can be used for these calculations [1].
    • Key Parameters:
      • (E_{HOMO}) (Energy of the Highest Occupied Molecular Orbital): High (E_{HOMO}) suggests a strong ability to donate electrons to the metal.
      • (E_{LUMO}) (Energy of the Lowest Unoccupied Molecular Orbital): Low (E_{LUMO}) suggests a strong ability to accept electrons from the metal.
      • ΔE (Energy Gap): ΔE = (E_{LUMO} - E_{HOMO}). A low ΔE, as seen with this compound (7.731 eV), is associated with high inhibition efficiency because it facilitates adsorption [1].
  • Monte Carlo (MC) Simulations:
    • Procedure: This method simulates the adsorption of inhibitor molecules onto a metal surface by searching for the lowest energy configuration [2].
    • Data Interpreted: It provides the Adsorption Energy, a quantitative measure of the strength of interaction. A highly negative value, like -77.41 kJ mol⁻¹ for Ceftazidime, indicates spontaneous and strong adsorption [2].
Adsorption Isotherms

These describe how inhibitor molecules distribute between the liquid phase and the metal surface.

  • Procedure: Surface coverage (θ) values at different inhibitor concentrations are fitted into various adsorption isotherm models (e.g., Langmuir, Temkin) [3] [1].
  • Interpretation:
    • This compound follows the Langmuir isotherm, suggesting the formation of a monolayer adsorption on the zinc surface without interaction between adsorbed species [1].
    • Seroquel and Ceftazidime follow the Temkin isotherm, which accounts for interactions between adsorbed molecules and a heterogeneous metal surface [2] [3].

The following diagram illustrates the logical workflow for conducting these corrosion inhibition studies.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_ana Analysis & Interpretation Start Start: Corrosion Inhibition Study Exp Experimental Methods Start->Exp Comp Computational Methods Start->Comp Analysis Data Analysis Exp->Analysis Raw Data Comp->Analysis Modeling Data WL Weight Loss PDP Potentiodynamic Polarization WL->PDP EIS Electrochemical Impedance PDP->EIS SEM Surface Analysis (SEM/EDX) EIS->SEM QC Quantum Chemical Calculations MC Monte Carlo Simulations QC->MC MD Molecular Dynamics MC->MD IE Calculate Inhibition Efficiency (%) Iso Fit Adsorption Isotherm IE->Iso Par Derive Binding/Adsorption Energy Iso->Par Mec Propose Inhibition Mechanism Par->Mec

Key Insights for Researchers

  • Efficiency at Low Concentrations: this compound stands out for its high inhibition efficiency (85%) at a very low concentration (25 ppm), making it a potentially cost-effective option [1].
  • Mechanism of Action: The effectiveness of these pharmaceutical inhibitors is primarily due to the adsorption of their molecules on the metal surface, forming a protective barrier. Their molecular structures, rich in heteroatoms (O, N, S) and π-electrons, facilitate this adsorption by donating electrons to the vacant d-orbitals of the zinc surface [2] [3] [1].
  • The Role of Computational Chemistry: Quantum chemical calculations and MC simulations are powerful for screening and understanding inhibitors. Parameters like a low ΔE and a highly negative adsorption energy are strong theoretical indicators of good inhibitory performance [2] [1].

References

Floctafenine quantum chemical parameters for corrosion inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Quantum Chemical Parameters

The table below summarizes the key quantum chemical parameters for Floctafenine and other pharmaceutical inhibitors, which are used to predict their corrosion inhibition potential.

Inhibitor Name EHOMO (eV) ELUMO (eV) ΔE (eV) Dipole Moment (Debye) Reference
This compound Information missing Information missing 7.731 6.018 [1]
Ceftazidime Information missing Information missing 4.790 11.230 [2]
Clotrimazole -5.98 -1.34 4.64 4.10 [3]

Key Parameter Explanations [1]:

  • ΔE (Energy Gap): The difference between ELUMO and EHOMO. A lower ΔE value generally indicates higher inhibition efficiency because it is easier for the molecule to donate electrons (from HOMO) to the metal and accept electrons (into LUMO) from the metal.
  • Dipole Moment (μ): There are differing views on the correlation between dipole moment and inhibition efficiency. Some studies suggest that a lower dipole moment facilitates better adsorption onto the metal surface [1].

Experimental Data and Efficiency

The following table shows the experimental corrosion inhibition efficiency (%IE) reported for these compounds.

Inhibitor Name Experimental %IE Test Conditions Reference
This compound ~85% to 72% 25 ppm in 0.1 M HCl at 303-333 K [1] [2]
Ceftazidime 70.3% 300 ppm in 1 M HCl at 298 K [2]
Clotrimazole ~90% 200 ppm in 0.1 M HCl at 298 K [3]

Detailed Experimental Protocols

The quantum chemical data is typically validated through a combination of empirical laboratory methods and theoretical calculations.

For this compound [1]:

  • Empirical Methods: Potentiodynamic polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) were used to verify inhibition efficiency. Tests were conducted on zinc in 0.1 M HCl solution across a temperature range of 303–333 K.
  • Theoretical Methods: Quantum chemical calculations were performed using the Parametric Method 3 (PM3) in the gas phase. The software Hyperchem 7.5 was used to compute parameters like EHOMO, ELUMO, and dipole moment. The adsorption was found to follow the Langmuir isotherm.

For Ceftazidime [2]:

  • Empirical Methods: Weight loss (WL), Potentiodynamic polarization (PDP), Electrochemical Impedance Spectroscopy (EIS), and Electrochemical Frequency Modulation (EFM) were employed.
  • Theoretical Methods: Density Functional Tight Binding (DFTB) and Monte Carlo (MC) simulations were used. Adsorption was found to follow the Temkin model.

For Clotrimazole [3]:

  • Empirical Methods: Weight loss, Potentiodynamic polarization, and EIS were used on zinc in 0.1 M HCl.
  • Theoretical Methods: Quantum chemical analysis was performed, and adsorption was found to fit the Langmuir isotherm.

Experimental Workflow for Corrosion Inhibition Studies

The diagram below outlines the general workflow for evaluating a pharmaceutical compound as a corrosion inhibitor, integrating both experimental and computational approaches.

Start Start: Select Pharmaceutical Compound ExpDesign Experimental Design (Prepare metal samples, corrosive medium, inhibitor solutions) Start->ExpDesign ElectrochemicalTests Electrochemical Tests (PDP, EIS, EFM) ExpDesign->ElectrochemicalTests GravimetricTest Gravimetric Test (Weight Loss) ExpDesign->GravimetricTest SurfaceAnalysis Surface Analysis (SEM, EDX) ExpDesign->SurfaceAnalysis ComputationalStudies Computational Studies (Quantum Calculations, MC, MD) ExpDesign->ComputationalStudies DataAnalysis Data Analysis (%IE, Adsorption Isotherm, Thermodynamics) ElectrochemicalTests->DataAnalysis GravimetricTest->DataAnalysis SurfaceAnalysis->DataAnalysis ComputationalStudies->DataAnalysis Conclusion Conclusion: Evaluate Inhibition Performance DataAnalysis->Conclusion

Key Insights and Data Gaps

  • Comparative Performance: While this compound shows good efficiency at low concentrations, Clotrimazole demonstrates higher maximum efficiency in a similar acidic environment [1] [3].
  • Critical Data Gap: The search results for this compound [1] report the ΔE and dipole moment but do not provide the individual EHOMO and ELUMO values, which are fundamental for a complete quantum chemical analysis. A direct, fully quantitative comparison with other inhibitors is therefore limited.
  • Context of Data: The parameters for each inhibitor were calculated using different computational methods and under different experimental conditions. Cross-study comparisons should be made with caution as these factors can influence the absolute values of the parameters.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

406.11404151 Da

Monoisotopic Mass

406.11404151 Da

Heavy Atom Count

29

Appearance

Solid powder

Melting Point

179-180

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O04HVX6A9Q

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

ATC Code

N - Nervous system
N02 - Analgesics
N02B - Other analgesics and antipyretics
N02BG - Other analgesics and antipyretics
N02BG04 - Floctafenine

Pictograms

Irritant

Irritant

Other CAS

23779-99-9

Wikipedia

Floctafenine

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023

Iron-catalyzed ortho trifluoromethylation of anilines via picolinamide assisted photoinduced C-H functionalization

Chengcai Xia, Kai Wang, Guodong Wang, Guiyun Duan
PMID: 29528082   DOI: 10.1039/c8ob00511g

Abstract

A convenient, oxidant-free protocol was developed for the ortho trifluoromethylation of aniline via picolinamide assisted Fe-promoted C-H functionalization under ultraviolet irradiation. In this transformation acetone essentially acted as both a solvent to dissolve reactants and a low-cost radical initiator to efficiently generate a CF3 radical from Langlois' reagent. A broad substrate scope was tolerated and picolinamide bearing strong electron withdrawing groups also could be transformed into the corresponding products with acceptable yields. Furthermore, the value of this method has been highlighted via the efficient synthesis of the nonsteroidal anti-inflammatory drug floctafenine.


Differential pulse cathodic voltammetric determination of floctafenine and metopimazine

Azza A Gazy, Ekram M Hassan, Mohamed H Abdel-Hay, Tarek S Belal
PMID: 17161576   DOI: 10.1016/j.jpba.2006.11.006

Abstract

A simple, rapid and sensitive voltammetric method for the determination of floctafenine (FFN) and metopimazine (MPZ) was developed. Well-defined cathodic waves were obtained for both drugs in Britton-Robinson buffer pH 9.0 using the differential-pulse mode at the hanging mercury drop electrode (HMDE). The current-concentration relationship was found to be linear over the ranges 0.4-3.6 and 0.4-2.4 microg ml(-1) for FFN and MPZ, respectively. The quantification of the two drugs in their pharmaceutical formulations was carried out using the proposed voltammetric method and compared with spectrophotometric analysis data. The mechanisms of the electrode reactions for the two drugs were proposed.


Synthesis of some floctafenine derivatives of expected anti-inflammatory/analgesic activity

Gehan Hegazy Hegazy, Azza Taher, Asmaa Ahmed El-Zaher
PMID: 16041835   DOI: 10.1002/ardp.200400959

Abstract

New derivatives related to floctafenine were synthesized and representative examples were screened for their anti-inflammatory and analgesic activities. All compounds tested were found to exhibit anti-inflammatory and analgesic activities and some were more potent than the references, floctafenine and indomethacin, in carragenan-induced rat's paw edema. None of the tested compounds showed an ulcerogenic effect on the p-benzoquinone-induced writhing test in mice.


Oral aspirin challenges in patients with a history of intolerance to single non-steroidal anti-inflammatory drugs

R Asero
PMID: 15969659   DOI: 10.1111/j.1365-2222.2005.2228.x

Abstract

Summary Background In the clinical practice patients with a history of acute urticaria induced by a single non-steroidal anti-inflammatory drug (NSAID) and seeking for safe alternative drugs generally undergo tolerance tests with alternative NSAIDs that have little or no cyclooxygenase-1 (COX-1) enzyme inhibitory activity. This practice does not allow for the detection of single NSAID reactors and may lead to unnecessary avoidance of many potentially useful NSAIDs.
Evaluate aspirin challenge as a means to distinguish single from multiple NSAID intolerance in patients with a clinical history of acute urticaria induced by a single NSAID. Methods One hundred and seventeen otherwise normal subjects with a history of acute urticaria following the ingestion of a single NSAID (pyrazolones (n=58), nimesulide (n=17), propionic acid derivatives (n=13), aryl acetic acid derivatives (n=14), acetaminophen (n=9), piroxicam (n=5), and indometacin (n=1)) underwent single-blind placebo-controlled oral challenges with aspirin. Aspirin-intolerant subjects underwent further tolerance tests drugs exerting little or no inhibitory activity on COX-1 enzyme (including paracetamol, nimesulide, rofecoxib, tramadol, and floctafenine). Results Aspirin induced urticaria in 28/117 (24%) patients. Five out of 28 (18%) aspirin reactors did not tolerate alternative NSAID on subsequent oral challenges. Conclusion In subjects with a history of urticaria induced by a single NSAID (other than aspirin) the diagnostic workup should start with an aspirin challenge in order to detect single/multiple NSAID reactors.


Determination of thiocolchicoside in its binary mixtures (thiocolchicoside-glafenine and thiocolchicoside-floctafenine) by TLC-densitometry

N A El-Ragehy, M M Ellaithy, M A El-Ghobashy
PMID: 12767387   DOI: 10.1016/S0014-827X(03)00050-8

Abstract

The proposed method is based on TLC separation of thiocolchicoside from its binary mixtures (thiocolchicoside-glafenine and thiocolchicoside-floctafenine) followed by densitometric measurement at 375 nm. Separation was carried out on silica gel plates GF(254) using ethyl acetate:methanol:acetic acid (84:13:3%, v/v/v). Various conditions affecting separation and measurement were studied and optimized. Calibration was performed using third-order polynomial equation. It was found superior to first-order with respect to quantification range (0.25-25 microg per spot), correlation coefficient and standard error of estimation. The proposed method was successfully applied for the determination of thiocolchicoside in its synthetic binary mixtures and commercial tablets. Results were compared with those obtained by reference methods and non-significant difference was obtained regarding accuracy and precision. Assay precision using two-way ANOVA was performed on results of inter- and intra-day applications of the method.


Clinical pharmacology of cyclooxygenase inhibition and pharmacodynamic interaction with aspirin by floctafenine in Thai healthy subjects

R Maenthaisong, S Tacconelli, P Sritara, P Del Boccio, L Di Francesco, P Sacchetta, N Archararit, K Aryurachai, P Patrignani, C Suthisisang
PMID: 23755755   DOI: 10.1177/039463201302600213

Abstract

Floctafenine, a hydroxyquinoline derivative with analgesic properties, is widely used in Thailand and many other countries. The objectives of this study were to evaluate in Thai healthy volunteers: i) the inhibition of whole blood cyclooxygenase(COX)-2 and COX-1 activity by floctafenine and its metabolite floctafenic acid in vitro and ex vivo after dosing with floctafenine; ii) the possible interference of floctafenine administration with aspirin antiplatelet effects. We performed an open-label, cross-over, 3-period study, on 11 healthy Thai volunteers, who received consecutively floctafenine(200mg/TID), low-dose aspirin(81mg/daily) or their combination for 4 days, separated by washout periods. Floctafenine and floctafenic acid resulted potent inhibitors of COX-1 and COX-2 in vitro (floctafenic acid was more potent than floctafenine) showing a slight preference for COX-1. After dosing with floctafenine alone, whole blood COX-1 and COX-2 activities were inhibited ex vivo in a time-dependent fashion which paralleled floctafenic acid plasma concentrations. Aspirin alone inhibited profoundly and persistently platelet COX-1 activity and AA-induced platelet aggregation throughout 24-h dosing interval which was affected by the co-administration of floctafenine. At 24 h after dosing with aspirin and floctafenine, the inhibition of platelet thromboxane(TX)B2 generation and aggregation were significantly(P less than 0.05) lower than that caused by aspirin alone. Therapeutic dosing with floctafenine profoundly inhibited prostanoid biosynthesis through the rapid conversion to floctafenic acid. Floctafenine interfered with the antiplatelet effect of aspirin. Our results suggest that floctafenine should be avoided in patients with cardiovascular disease under treatment with low-dose aspirin.


Spectrophotometric determination of two N-(4-quinolyl) anthranilic acid derivative (glafenine and floctafenine)

M I Walash, F M El Tarras, Z A El Sherif, A O Mohamed
PMID: 10933542   DOI: 10.1016/s0731-7085(00)00322-8

Abstract

Spectrophotometric methods were developed for the determination of glafenine and floctafenine. The first method depends upon the determination of glafenine in raw material and tablets as well as in the presence of its main degradation product glafenic acid (up to 40%). Differential first derivative spectral response at 245 nm in 0.1 N hydrochloric acid, where the corresponding degradation product exhibits no contribution in 0.1 N sodium hydroxide. The method allows the determination of 2.5-30 microg ml(-1). The second method depends upon the reaction of floctafenine with 2,3-dichloro 5,6-dicyano-p-benzoquinone (DDQ) in acetonitrile to give highly colored complex that could be measured quantitatively at (about) lambda(max) 538 nm. The method permits the determination of 40-180 microg ml(-1) or by measuring the first derivative spectral response of the color at 610 nm. The method permits the determination of floctafenine in presence of thiocolchicoside. The methods mentioned both simplicity and sensitivity, having excellent precision and accuracy (100.31 +/- 0.63, 100.78 +/- 0.77 and 99.90 +/- 0.56 for glafenine and floctafenine, respectively). The results were of comparable accuracy and reproducibility with the reported methods.


Simultaneous determination of floctafenine and its hydrolytic degradation product floctafenic acid using micellar liquid chromatography with applications to tablets and human plasma

Mohamed I Walash, Fathalla Belal, Nahed El-Enany, Manal Eid, Rania N El-Shaheny
PMID: 24645510   DOI: 10.5740/jaoacint.11-255

Abstract

A stability-indicating micellar liquid chromatography (MLC) method was developed and validated for the assay of floctafenine (FLF) in the presence of its degradation product and main metabolite, floctafenic acid (FLA). The analysis was carried out on a CLC Shim-Pack octyl silane (C8) column (150 x 4.6 mm id, 5 microm particle size) using a micellar mobile phase consisting of 0.15 M sodium dodecyl sulfate, 10% n-propanol, and 0.3% triethylamine in 0.02 M orthophosphoric acid (pH = 3). The mobile phase was pumped at a flow rate of 1.0 mL/min with UV detection at 360 nm. The method showed good linearity for FLF and FLA over the concentration ranges of 0.5-25.0 and 0.4-10.0 microg/mL, with LODs of 0.16 and 0.12 microg/mL, respectively. The developed method was successfully applied to the determination of FLF in commercial dispersible tablets, with mean recovery of 98.87 +/- 1.37%. Also, the proposed method was specific for the analysis of FLF in presence of the co-formulated drug thiocolchicoside in laboratory-prepared tablets, with mean recovery of 100.50 +/- 1.07%. Statistical comparison of the results obtained by the proposed MLC method with those obtained by a comparison method showed good agreement. Moreover, the method was extended to study the degradation behavior of FLF under different International Conference on Harmonization recommended conditions such as alkaline, acidic, oxidative, thermal, and photolytic. The method was further applied for direct determination of FLA as the main metabolite of FLF in human plasma without prior extraction steps, with mean recovery of 110.50 +/- 6.5%.


Floctafenin versus acetaminophen for pain control in patients with osteoarthritis in the lower limbs. Franco-Belgian Task Force

M Lequesne, J Fannius, J Y Reginster, W Verdickt, M V du Laurier
PMID: 9190006   DOI:

Abstract

A multicenter, double-blind, cross-over, random-order study compared the efficacy of floctafenin, 800 mg/day and acetaminophen, 3000 mg/day, in providing pain relief to 192 patients with chronic pain due to osteoarthritis in the lower limbs. Each drug was given for 12 days and the interval between the two treatment periods was two days. The primary evaluation criterion was pain relief as assessed using the visual analog scale developed by Huskisson (mean baseline score, 62.7 +/- 13.6 mm). Secondary criteria were the algofunctional index, the investigator's overall efficacy rating and patient preference. Floctafenin therapy was associated with significantly better results regarding the visual analog scale score (P = 0.036, 149 patients in the per protocol analysis) and the investigator's overall efficacy rating (P = 0.0001, 169 evaluable patients). Among the 169 evaluable patients, 68 had no preference for either treatment and 101 had a preference, which was for floctafenin therapy in 65% of cases (P = 0.001). Clinical tolerance was satisfactory with both drugs. Gastrointestinal symptoms were the most common side effects (13% and 11% of patients with floctafenin and acetaminophen, respectively).


Simultaneous HPLC determination of thiocolchicoside and glafenine as well as thiocolchicoside and floctafenine in their combined dosage forms

Mohamed Walash, Fathalla Belal, Manal Eid, Samah Abo el-Abass
PMID: 21223643   DOI: 10.1093/chrsci/49.2.159

Abstract

Sensitive and accurate high-performance liquid chromatographic methods have been developed for the simultaneous determination of thiocolchicoside (TC)-glafenine (GF) (Mix I) and thiocolchicoside-floctafenine (FN) (Mix II) in their pharmaceutical formulations. The analysis for both mixtures was performed using 250 mm × 4.6 mm i.d., 5 μm particle size C18 Waters Symmetry column. The mobile phase consisted of methanol-0.035 M phosphate buffer (50:50, v/v) of pH 4.5 for Mix I and methanol-0.03 M phosphate buffer (70:30, v/v) of pH 4 for Mix II with flow rate of 1 mL/min and UV detection at 400 nm in both cases. The calibration plots were rectilinear over the concentration range of 0.2-2 μg/mL for TC in both mixtures and 20-200 μg/mL for each of GF and FN . The limits of detection for TC and GF were 0.05 μg/mL and 0.62 μg/mL, respectively, and for TC and FN were 0.02 μg/mL and 0.70 μg/mL, respectively. Additionally, the proposed methods were successfully applied to their combined tablets with average percentage recoveries of 100.35 ± 0.61 and 100.57 ± 0.72% for TC and GF respectively and for TC and FN the percentage recoveries were 101.2 ± 0.72 and 100.36 ± 0.67%, respectively. The results obtained were favorably compared with those given using the comparison methods.


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